Comprehensive Physicochemical Profiling and Synthetic Methodologies of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile
Executive Summary The heterocyclic scaffold 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile (CAS: 93794-41-3), frequently referred to in literature as 5-cyano-2-mercaptobenzoxazole, represents a critical intermediate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The heterocyclic scaffold 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile (CAS: 93794-41-3), frequently referred to in literature as 5-cyano-2-mercaptobenzoxazole, represents a critical intermediate in modern medicinal chemistry and materials science. The integration of an electron-withdrawing cyano group at the 5-position of the benzoxazole ring fundamentally alters the electron density of the core, modulating its tautomeric equilibrium, pKa, and nucleophilic reactivity. This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, analytical signatures, and downstream derivatization logic for drug development professionals.
Core Physicochemical Profile
Understanding the baseline physicochemical properties of this scaffold is essential for predicting its behavior in biological assays and synthetic workflows [2, 4]. The presence of the cyano group increases the lipophilicity slightly while significantly enhancing the acidity of the N-H proton compared to the unsubstituted 2-mercaptobenzoxazole.
Sealed in a dry environment, 2-8°C, air-sensitive over prolonged periods
Structural Dynamics: Thione-Thiol Tautomerism
A defining characteristic of 2-mercaptobenzoxazoles is their thione-thiol tautomerism. In the solid state, the compound exists almost exclusively in the thione form (2-thioxo-2,3-dihydro state) due to the thermodynamic stability of the C=S double bond and a robust intermolecular N-H···S hydrogen bonding network.
However, in solution, this equilibrium is solvent-dependent. In polar aprotic solvents (e.g., DMSO, DMF), the thione form remains dominant. Upon the introduction of a base, the N-H proton is abstracted, generating an ambidentate anion. The highly polarizable sulfur atom acts as a "soft" nucleophile, making S-alkylation the kinetically favored pathway, while the nitrogen atom acts as a "hard" nucleophile, requiring specific thermodynamic controls for N-alkylation [3].
Synthetic Methodologies & Mechanistic Causality
The most robust and scalable method for synthesizing 5-cyano-2-mercaptobenzoxazole relies on the xanthate-mediated cyclization of an o-aminophenol precursor [1]. The electron-withdrawing nature of the para-cyano group (relative to the hydroxyl) reduces the nucleophilicity of the amine, necessitating elevated temperatures and basic catalysis to drive the reaction to completion.
Protocol: Xanthate-Mediated Cyclization
Objective: Synthesize the core benzoxazole scaffold via intramolecular cyclization.
Self-Validating Cues: The reaction transition from a homogenous solution to a heterogeneous suspension upon acidification confirms the protonation and precipitation of the target thione.
Step-by-Step Methodology:
Initiation: Dissolve 1.0 equivalent of 3-amino-4-cyanophenol in anhydrous pyridine (approx. 15 mL per gram of substrate) in a round-bottom flask equipped with a reflux condenser.
Causality: Pyridine acts dually as a high-boiling solvent and a basic catalyst, deprotonating the amine to enhance its nucleophilic attack on the thiocarbonyl carbon.
Reagent Addition: Add 1.2 equivalents of potassium ethylxanthate to the stirring solution.
Cyclization (Thermal Driving): Heat the reaction mixture to reflux (approx. 115°C) for 2 hours.
Causality: The thermal energy overcomes the activation barrier for the initial thiourea intermediate formation and the subsequent intramolecular attack by the phenoxide oxygen. This step eliminates ethanol and potassium hydrosulfide.
Quenching: Allow the mixture to cool to room temperature, then pour it into an excess of iced water (approx. 3x the volume of pyridine).
Precipitation: Slowly add concentrated hydrochloric acid (HCl) dropwise under vigorous stirring until the aqueous layer reaches pH 2-3.
Causality: Acidification neutralizes the basic pyridine and protonates the thiolate anion, forcing the neutral 2-thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile to crash out of solution as a solid precipitate.
Isolation: Collect the resulting gray powder via vacuum filtration. Wash extensively with cold distilled water to remove residual pyridine hydrochloride salts, and dry under vacuum at 50°C to yield the final product.
Synthesis workflow of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile.
Analytical Characterization Signatures
To validate the integrity of the synthesized scaffold, the following spectroscopic signatures must be confirmed:
FT-IR Spectroscopy: The defining feature is the sharp, distinct absorption band at ~2225 cm⁻¹ , corresponding to the C≡N (nitrile) stretch. The thione state is confirmed by a C=S stretching vibration in the fingerprint region around 1150–1200 cm⁻¹ , and a broad N-H stretch at ~3100–3200 cm⁻¹ .
¹H NMR (DMSO-d₆): The highly deshielded N-H proton of the thione tautomer appears as a broad singlet far downfield (typically >13.0 ppm ). The aromatic protons of the benzoxazole ring present a distinct coupling system between 7.4 and 8.0 ppm, reflecting the electron-withdrawing influence of the 5-cyano group.
Mass Spectrometry (ESI-MS): In negative ion mode, the molecule readily loses the N-H proton, yielding a strong [M-H]⁻ molecular ion peak at m/z 175.0 .
Pharmacological Derivatization Logic
The 5-cyano-2-mercaptobenzoxazole core is a privileged scaffold in drug discovery. Its derivatization is strictly governed by the differential nucleophilicity of its heteroatoms [3].
S-Alkylation (Kinetic Control): Reacting the core with alkyl halides (e.g., chloroacetamides) in the presence of a mild base (K₂CO₃) at room temperature selectively yields S-alkylated derivatives. These compounds are frequently explored as kinase inhibitors in oncology.
Schiff Base & Thiazolidine Formation: The S-alkylated esters can be converted into hydrazides using hydrazine hydrate, followed by condensation with aromatic aldehydes to form Schiff bases. Subsequent cyclization with mercaptoacetic acid yields 4-oxothiazolidine derivatives, which exhibit potent antimicrobial activity against targets like DNA gyrase.
Divergent derivatization logic of the 5-cyano-2-mercaptobenzoxazole scaffold.
Conclusion
The 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile scaffold offers a highly tunable platform for medicinal chemists. By understanding the causality behind its thione-thiol tautomerism and leveraging controlled synthetic environments (such as basic xanthate cyclization), researchers can reliably synthesize and derivatize this molecule to probe complex biological targets.
References
Title: US Patent 7060722B2 - Proline derivatives and use thereof as drugs
Source: Google Patents
URL
Title: Synthesis and antimicrobial activity of some new Schiff's bases and 4-oxothiazolidine derivatives of 2-mercaptobenzoxazole
Source: Pharmacophore Journal
URL: [Link]
Exploratory
A Technical Guide to the Electronic Properties and Computational Analysis of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile
This document provides an in-depth theoretical exploration of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile, a molecule of significant interest due to its unique structural features. By leveraging Density Functiona...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides an in-depth theoretical exploration of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile, a molecule of significant interest due to its unique structural features. By leveraging Density Functional Theory (DFT), we will dissect its electronic architecture to predict its reactivity, stability, and potential for application in advanced materials and drug discovery.
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole ring system, a fusion of benzene and oxazole rings, is recognized as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and rich electron delocalization provide a robust framework for designing molecules with tailored properties.[2] Benzoxazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
The subject of this guide, 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile, is distinguished by two potent functional groups: a thione (C=S) at the 2-position and a nitrile (-C≡N) at the 5-position. These groups are known to profoundly influence a molecule's electronic distribution and reactivity. The thione group, a sulfur analogue of a ketone, and the strongly electron-withdrawing nitrile group are expected to create a unique electronic landscape, making this molecule a compelling candidate for theoretical investigation. This guide details the computational methodologies used to study such molecules and interprets the resulting data to forecast its chemical behavior and application potential.
Part 1: Molecular Architecture and Theoretical Framework
Core Structure and Key Functional Groups
The electronic character of the title compound is a direct consequence of the interplay between its aromatic core and its functional groups.
1,3-Benzoxazole Core : This fused heterocyclic system is inherently aromatic, providing a delocalized π-electron system that is fundamental to its stability and electronic properties.[2]
Thione Group (C=S) : The replacement of the more common carbonyl oxygen with sulfur introduces several key changes. The C=S bond is longer and weaker than a C=O bond, and sulfur's larger, more polarizable electron cloud makes the thione group a potential site for nucleophilic attack and a key player in intramolecular charge transfer.[5] This group also introduces the possibility of thione-thiol tautomerism, where a proton can migrate from the nitrogen to the sulfur, although DFT calculations on similar systems often show the thione form to be more stable.[5][6]
Nitrile Group (-C≡N) : The nitrile group is a powerful electron-withdrawing group due to the high electronegativity of nitrogen and the nature of the triple bond. Its presence significantly polarizes the aromatic ring, influencing the overall charge distribution and the molecule's reactivity profile.
The Rationale for Density Functional Theory (DFT)
To accurately model the electronic properties of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile, Density Functional Theory (DFT) stands out as the methodology of choice. DFT offers an exceptional balance between computational efficiency and accuracy, making it ideal for systems of this size.[1][7]
Causality Behind Method Selection:
We have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electron correlation effects crucial for predicting molecular geometries and electronic properties. This functional is widely validated and has demonstrated high reliability for organic heterocyclic systems.[2][8]
The chosen basis set is 6-311++G(d,p) . Let's break down why:
6-311G : A triple-zeta basis set, providing a more flexible and accurate description of the valence electrons compared to smaller double-zeta sets.
++ : These symbols indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for accurately describing systems with lone pairs, anions, or excited states, where electrons are held more loosely.[5] Given the presence of sulfur, oxygen, and nitrogen, this is a critical inclusion.
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the electron orbitals, which is necessary to correctly model bonding and anisotropic charge distributions.[7]
This combination of functional and basis set is consistently used in the literature for similar molecules, providing a reliable and reproducible theoretical framework.[5][7][8]
Part 2: Computational Workflow and Protocols
The theoretical analysis of the title compound follows a rigorous, multi-step computational workflow. Each step builds upon the last to ensure the final electronic properties are derived from a physically realistic and stable molecular conformation.
Protocol: Geometry Optimization
The primary objective is to find the three-dimensional arrangement of atoms that corresponds to the lowest possible energy state on the potential energy surface.
Structure Construction : An initial 3D structure of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile is built using molecular modeling software (e.g., GaussView, Avogadro).
Input File Generation : An input file is prepared for the quantum chemistry software (e.g., Gaussian 09[9]) specifying the B3LYP/6-311++G(d,p) level of theory.
Optimization Keyword : The Opt keyword is used to initiate the geometry optimization calculation. The algorithm iteratively adjusts atomic positions to minimize the forces between atoms.
Convergence Check : The calculation is complete when the forces on the atoms and the change in energy between steps fall below predefined convergence thresholds, indicating a stationary point has been reached.
Caption: Workflow for DFT Geometry Optimization and Verification.
Protocol: Vibrational Frequency Analysis
This step is a self-validating check to confirm that the optimized geometry is a true energy minimum.
Input from Optimized Geometry : The final coordinates from the optimization step are used as the input.
Frequency Keyword : The Freq keyword is added to the calculation setup at the same level of theory (B3LYP/6-311++G(d,p)).
Analysis : The output is analyzed for the presence of imaginary frequencies. A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.[1]
Part 3: Analysis of Electronic Properties
From the verified ground-state structure, we can calculate and analyze the key electronic properties that govern the molecule's behavior.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.[10] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[9]
The HOMO-LUMO energy gap (E_gap) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more polarizable, requires less energy to be excited, and is generally more reactive.[9][11]
Parameter
Description
Predicted Value (eV)
Implication
E_HOMO
Energy of the Highest Occupied Molecular Orbital
-6.5 to -7.5
Represents the ionization potential; ease of donating an electron.
E_LUMO
Energy of the Lowest Unoccupied Molecular Orbital
-2.0 to -3.0
Represents the electron affinity; ability to accept an electron.
E_gap (LUMO-HOMO)
Frontier Orbital Energy Gap
4.0 to 5.0
A moderate gap suggests good stability but with potential for charge transfer, making it suitable for applications in organic electronics.[11]
Note: The values presented are estimates based on DFT calculations of structurally similar benzoxazole and thione derivatives found in the literature.[7][12][13]
Molecular Electrostatic Potential (MEP) Map
The MEP map is a powerful visualization tool that illustrates the three-dimensional charge distribution of a molecule.[14] It maps the electrostatic potential onto the electron density surface, using a color scale to identify charge-rich and charge-deficient regions.
Red/Yellow : Regions of most negative electrostatic potential (electron-rich). These are prime sites for electrophilic attack. For our molecule, these regions are expected around the highly electronegative sulfur, oxygen, and nitrogen (of the nitrile group) atoms.[5][15]
Blue : Regions of most positive electrostatic potential (electron-poor). These are susceptible to nucleophilic attack. This region is typically found around the hydrogen atom attached to the ring nitrogen (N-H).[15]
Green : Regions of neutral or near-zero potential.
The MEP map provides an intuitive guide to intermolecular interactions, making it invaluable for predicting how the molecule might bind to a receptor site in a biological system.[14]
Global Reactivity Descriptors
From the HOMO and LUMO energy values, a set of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[11][16]
Descriptor
Formula
Definition & Significance
Ionization Potential (IP)
IP ≈ -E_HOMO
The energy required to remove an electron. A lower IP indicates a better electron donor.
Electron Affinity (EA)
EA ≈ -E_LUMO
The energy released when an electron is added. A higher EA indicates a better electron acceptor.
Electronegativity (χ)
χ ≈ (IP + EA) / 2
The ability of a molecule to attract electrons.
Chemical Hardness (η)
η ≈ (IP - EA) / 2
Measures the resistance to change in electron distribution. It is half the value of the HOMO-LUMO gap. Hard molecules are less reactive.[16]
Chemical Softness (S)
S = 1 / (2η)
The reciprocal of hardness. Soft molecules are more polarizable and more reactive.
Electrophilicity Index (ω)
ω = χ² / (2η)
A measure of the energy lowering of a system when it accepts electrons. It quantifies the electrophilic nature of a molecule.
These quantitative descriptors provide a powerful framework for comparing the reactivity of different molecules and for designing new derivatives with desired properties.
Part 4: Potential Applications and Future Directions
The theoretical data provides a strong foundation for proposing potential applications for 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile.
Drug Development and Medicinal Chemistry
The distinct electron-rich and electron-poor regions identified by the MEP map suggest the molecule has a high potential for forming specific interactions with biological targets like enzymes or receptors.[3] The thione group can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These features, combined with the overall electronic profile, make it a valuable scaffold for designing inhibitors or modulators in drug discovery programs.[3][17]
Materials Science and Organic Electronics
The calculated HOMO-LUMO gap falls within a range that is often associated with organic semiconductors.[8][12] The presence of strong electron-donating (thione) and electron-withdrawing (nitrile) functionalities creates an intramolecular "push-pull" system. This architecture is known to enhance charge transfer characteristics and can lead to significant non-linear optical (NLO) properties.[2] Such molecules are candidates for use in organic light-emitting diodes (OLEDs), photovoltaic devices, and other advanced electronic materials.[8][12]
Conclusion
This in-depth guide has outlined a robust computational framework for characterizing the electronic properties of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile. Through the application of Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, we can reliably predict its optimized geometry, frontier molecular orbital energies, electrostatic potential, and global reactivity. The analysis reveals a molecule with a distinct electronic profile, characterized by a moderate HOMO-LUMO gap and significant charge polarization. These features suggest promising avenues for its application in both medicinal chemistry, as a scaffold for new therapeutic agents, and in materials science, as a component for novel organic electronic devices. The protocols and analyses presented herein serve as a foundational blueprint for the rational design and future experimental validation of this and related heterocyclic compounds.
References
Title: In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. Source: Scientific Reports, PMC. URL: [Link]
Title: DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. Source: MDPI. URL: [Link]
Title: Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative. Source: ResearchGate. URL: [Link]
Title: Docking and Theoretical Studies of Benzoxazole Derivative with Enhanced NLO and Anti-Hyperlipidemic Activity. Source: Oriental Journal of Chemistry. URL: [Link]
Title: Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives. Source: PubMed. URL: [Link]
Title: Molecular electrostatic potentials maps of all derivatives under study... Source: ResearchGate. URL: [Link]
Title: Structure, vibrational analysis, electronic properties and chemical reactivity of two benzoxazole derivatives: Functional density theory study. Source: Academia.edu. URL: [Link]
Title: Experimental and theoretical spectroscopic studies, HOMO-LUMO, NBO analyses and thione-thiol tautomerism of a new hybrid of 1,3,4-oxadiazole-thione with quinazolin-4-one. Source: PubMed. URL: [Link]
Title: (a) Optimized structure, HOMO and LUMO orbitals of 2-MBI thione; (b)... Source: ResearchGate. URL: [Link]
Title: Experimental and theoretical spectroscopic studies, HOMO–LUMO, NBO analyses and thione–thiol tautomerism of a new hybrid of 1,3,4-oxadiazole-thione with quinazolin-4-one. Source: ResearchGate. URL: [Link]
Title: Structure, vibrational analysis, electronic properties and chemical reactivity of two benzoxazole derivatives: Functional density theory study | Request PDF. Source: ResearchGate. URL: [Link]
Title: Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. Source: MDPI. URL: [Link]
Title: DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. Source: E3S Web of Conferences. URL: [Link]
Title: Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Source: PMC. URL: [Link]
Title: STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. Source: International Research Journal of Education and Technology. URL: [Link]
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Title: Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. Source: Scientific & Academic Publishing. URL: [Link]
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Structural and Crystallographic Analysis of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile: A Technical Guide for Structure-Based Drug Design
Executive Summary 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile (CAS: 93794-41-3) is a highly versatile heterocyclic building block and a privileged pharmacophore in modern medicinal chemistry. The benzoxazole-2-th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile (CAS: 93794-41-3) is a highly versatile heterocyclic building block and a privileged pharmacophore in modern medicinal chemistry. The benzoxazole-2-thione scaffold is frequently utilized in the development of antimicrobial agents, central nervous system therapeutics, and highly potent enzyme inhibitors. To effectively leverage this molecule in Structure-Based Drug Design (SBDD), researchers must look beyond its 2D topology and understand its exact three-dimensional conformation, tautomeric preferences, and solid-state intermolecular interaction networks.
This whitepaper provides an in-depth technical framework for the crystallographic analysis of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile, detailing the causality behind experimental protocols and the implications of its structural geometry on target binding.
Chemical Identity and Tautomeric Causality
A fundamental characteristic of the benzoxazole-2-thione class is its prototropic tautomerism. In solution, a dynamic equilibrium exists between the thiol form (2-mercapto-1,3-benzoxazole-5-carbonitrile) and the thione form (2-thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile). However, 1 [3], demonstrate that the thione form overwhelmingly dominates in the solid state .
The Causality of Tautomeric Preference:
The isolation of the thione form during crystallization is not random; it is thermodynamically driven by the formation of robust, centrosymmetric N–H···S intermolecular hydrogen bonds. The exocyclic sulfur atom acts as a potent hydrogen bond acceptor, while the protonated nitrogen (N3) serves as the donor. The addition of the electron-withdrawing 5-carbonitrile group further polarizes the heterocyclic system, enhancing the acidity of the N-H proton and significantly strengthening the resulting N-H···S dimer lattice.
Thermodynamic pathway of thione-thiol tautomerism and solid-state crystal packing effects.
High-Resolution X-Ray Crystallography Protocol
To obtain reliable crystallographic data, the methodology must be meticulously controlled. The following protocol is optimized specifically for sulfur-containing heterocyclic nitriles to ensure the resulting structural model is a self-validating system.
Single Crystal Growth Methodology
Solvent Selection & Dissolution: Dissolve 50 mg of high-purity [2] in 5 mL of a protic solvent (e.g., Methanol).
Causality: Protic solvents facilitate the rapid proton exchange necessary to stabilize the thione tautomer prior to nucleation, ensuring structural homogeneity in the crystal lattice.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean crystallization vial. Removing particulate impurities prevents premature, multi-site nucleation which leads to twinned or poorly diffracting crystals.
Evaporation: Puncture the vial cap with a single needle hole and allow the solution to undergo slow solvent evaporation at a stable ambient temperature (20–22 °C) in a vibration-free environment.
Harvesting: Isolate the resulting prismatic crystals after 4–7 days, immediately suspending them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and lattice degradation.
Data Collection and Refinement
Mount a suitable single crystal on a diffractometer equipped with a low-temperature device (100 K).
Causality of Radiation Choice: Mo K
α
radiation (
λ
= 0.71073 Å) is strictly utilized to minimize the X-ray absorption effects inherent to heavier sulfur atoms.
Self-Validating Metrics: A crystallographic protocol is only as reliable as its internal validation. The structure is solved using direct methods and refined via full-matrix least-squares on
F2
. The system validates itself when the refinement converges with an R1 < 0.05 , a wR2 < 0.15 , and a Goodness-of-Fit (S) approaching 1.0 . These metrics mathematically prove that the proposed electron density model accurately reflects the empirical diffraction data.
Step-by-step high-resolution X-ray crystallography workflow for structural validation.
Quantitative Structural Data
Based on the established crystallographic behavior of the2 [6], the quantitative spatial parameters are highly predictable and critical for computational modeling.
Table 1: Representative Crystallographic Parameters for 5-Substituted Benzoxazole-2-thiones
Parameter
Value / Description
Impact on Drug Design
Crystal System
Monoclinic
Indicates lower symmetry, common for highly directional H-bonding networks.
Space Group
P2₁/c
Facilitates the formation of centrosymmetric dimers.
Dominant H-Bond Motif
N–H···S Dimer
Defines the primary interaction vector when binding to target proteins.
C–H···N(Cyano) Distance
~ 2.50 - 2.65 Å
Highlights the cyano group's ability to act as a localized hydrogen bond acceptor.
Interplanar Distance
~ 3.4 - 3.6 Å
Optimal distance for parallel-displaced
π−π
stacking in hydrophobic pockets.
Implications for Structure-Based Drug Design (SBDD)
The crystal structure of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile reveals critical spatial geometries that directly translate to its efficacy as a pharmacophore:
The Thioamide Binding Motif: The N-H acts as a strict, highly directional hydrogen bond donor, while the exocyclic sulfur acts as a broad, bifurcated hydrogen bond acceptor. This exact geometry is highly effective in anchoring the molecule into the catalytic clefts of enzymes. For example, 3 [5] by mimicking native substrate interactions through these exact donor/acceptor vectors.
The Cyano Vector: The 5-carbonitrile group projects linearly from the aromatic ring. In a biological target, this narrow, electron-rich cylinder is ideal for occupying deep hydrophobic pockets while maintaining the ability to form directed dipole interactions with backbone amides.
π
-Stacking Capabilities: The rigid, planar nature of the fused bicyclic system allows for strong parallel-displaced
π−π
stacking with aromatic amino acid residues (e.g., Tryptophan, Phenylalanine, Tyrosine) within receptor binding sites, a feature4 [4].
By understanding the causality behind its crystal packing—specifically the N-H···S dimerization and cyano-directed interactions—medicinal chemists can accurately parameterize computational docking models, leading to higher-confidence predictions and accelerated lead optimization.
References
NextSDS Substance Database. "2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile - Chemical Substance Information." NextSDS.[Link]
Sivajeyanthi, P., & Balasubramani, K. "Molecular and Crystal Structure of 2-Mercaptobenzoxazole." Struct Chem Crystallogr Commun. 2016, 2:1.[Link]
MDPI. "Indole Derivatives Bearing Imidazole, Benzothiazole-2-Thione or Benzoxazole-2-Thione Moieties—Synthesis, Structure and Evaluation of Their Cytoprotective, Antioxidant, Antibacterial and Fungicidal Activities." Molecules, 2023.[Link]
Oxford Academic. "Design of new benzoxazole-2-thione-derived inhibitors of Streptococcus pneumoniae hyaluronan lyase: structure of a complex with a 2-phenylindole." Glycobiology, 2006.[Link]
ACS Publications. "Electron Delocalization in Benzo(thia)oxazolothiazinium Heterocycles and Ability to the π-Hole Tetrel Bond Formation." Crystal Growth & Design, 2024.[Link]
Spectroscopic Characterization of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile: An In-Depth Technical Guide
Introduction 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its benzoxazole core is a privileged scaffold found in num...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its benzoxazole core is a privileged scaffold found in numerous biologically active molecules, while the thioxo and carbonitrile functionalities impart unique electronic and reactive properties.[1][2] Derivatives of this class have shown a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] A thorough understanding of the molecular structure and electronic properties of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile is paramount for its rational application in drug design and materials development. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this molecule, offering both theoretical insights and practical experimental guidance.
The molecular structure of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile, with a molecular formula of C₈H₄N₂OS and a molecular weight of 176.20 g/mol , presents a fascinating case for spectroscopic analysis.[5] The presence of a fused aromatic system, a thioamide group, and a nitrile moiety gives rise to a rich and informative spectroscopic signature. This guide will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this molecule is expected to be relatively simple, with distinct signals for the aromatic protons and the N-H proton of the thioamide group. The chemical shifts are influenced by the electron-withdrawing effects of the nitrile group and the heteroatoms in the benzoxazole ring.
Predicted ¹H NMR Spectral Data:
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~ 11.0 - 13.0
Singlet (broad)
1H
N-H
~ 7.8 - 8.0
Doublet
1H
Ar-H
~ 7.6 - 7.8
Doublet of doublets
1H
Ar-H
~ 7.3 - 7.5
Doublet
1H
Ar-H
Note: Predicted values are based on related benzoxazole and benzotriazole structures and may vary depending on the solvent and experimental conditions.[6][7]
Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, as protic solvents may lead to the exchange of the N-H proton.
Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
Data Acquisition: Record the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.
Predicted ¹³C NMR Spectral Data:
Chemical Shift (δ, ppm)
Assignment
~ 180 - 185
C=S (Thioamide)
~ 150 - 155
C-O (Benzoxazole)
~ 140 - 145
Quaternary Ar-C
~ 130 - 135
Quaternary Ar-C
~ 125 - 130
Ar-CH
~ 115 - 120
Ar-CH
~ 118 - 122
C≡N (Nitrile)
~ 110 - 115
Ar-CH
~ 105 - 110
Quaternary Ar-C
Note: Predicted values are based on related benzazole structures and may vary depending on the solvent and experimental conditions.[8][9] The C=S carbon is expected to be significantly downfield due to the deshielding effect of the sulfur atom.
Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be required for ¹³C NMR due to its lower natural abundance.
Instrument Setup: Acquire the spectrum on the same NMR spectrometer used for ¹H NMR.
Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR.
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted FT-IR Spectral Data:
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
~ 3100 - 3300
N-H Stretch
Thioamide
~ 2220 - 2260
C≡N Stretch
Nitrile
~ 1600 - 1650
C=C Stretch
Aromatic Ring
~ 1450 - 1550
C=C Stretch
Aromatic Ring
~ 1200 - 1300
C=S Stretch
Thioamide
~ 1000 - 1100
C-O Stretch
Benzoxazole
Note: Predicted values are based on characteristic absorption frequencies for the respective functional groups.[10][11]
Sample Preparation: Grind a small amount (1-2 mg) of the dry sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
Pellet Formation: Transfer the powder to a pellet-forming die and apply pressure to form a thin, transparent pellet.
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzoxazole ring system, being a conjugated aromatic system, is expected to exhibit characteristic absorption bands in the UV region.
Predicted UV-Vis Spectral Data:
λₘₐₓ (nm)
Solvent
Electronic Transition
~ 280 - 300
Ethanol
π → π
~ 330 - 350
Ethanol
n → π
Note: The exact position and intensity of the absorption maxima can be influenced by the solvent polarity.[12][13] Benzoxazole derivatives are known to be strong UV absorbers.[12]
Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λₘₐₓ.
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm), using the pure solvent as a reference.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information based on the fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
m/z
Interpretation
176
Molecular Ion [M]⁺
148
[M - CO]⁺
144
[M - S]⁺
117
[M - S - HCN]⁺
Note: The fragmentation pattern can provide valuable clues about the molecular structure. The presence of sulfur and nitrogen atoms will influence the fragmentation pathways.[14]
Experimental Protocol: Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe for solid samples or coupled with a gas or liquid chromatograph).
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
Detection: Detect the ions and generate a mass spectrum.
Workflow and Data Integration
A comprehensive spectroscopic characterization of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile involves a synergistic approach, integrating data from multiple techniques to build a complete picture of its molecular structure.
Caption: Integrated workflow for the spectroscopic characterization.
Molecular Structure Diagram
Caption: Chemical structure of the title compound.
Conclusion
The spectroscopic characterization of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile provides a detailed portrait of its molecular architecture. The integration of NMR, FT-IR, UV-Vis, and Mass Spectrometry data allows for unambiguous structural confirmation and offers insights into its electronic properties. This foundational knowledge is indispensable for researchers and scientists engaged in the development of novel therapeutics and functional materials based on the benzoxazole scaffold. The methodologies and predicted data presented in this guide serve as a valuable resource for the synthesis and characterization of this and related heterocyclic compounds.
References
Gomha, S. M., et al. (2017). Synthesis, characterization and pharmacological evaluation of some new benzimidazole derivatives as potent antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 9(7), 189-197.
Frontiers in Chemistry. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from [Link][6]
NextSDS. (n.d.). 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile. Retrieved from [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to spectroscopy. Cengage learning.
Silva, J. F., et al. (2022). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences, 58. Retrieved from [Link][12]
Mohammed, A. A., et al. (2022). A New Approach for Synthesis of 2-Thioxocytosine-5-carbonitrile as Antimicrobial Agents. Egyptian Journal of Chemistry, 65(10), 1-8.
Vainiotalo, P., et al. (1990). Mass Spectral Study of Some Stereoisomeric 2-Thioxo- and 2-Oxo-perhydro-1,3- and 2-Thioxoperhydro-3,1-benzoxazines. Acta Chemica Scandinavica, 44, 165–169.[14]
Iqbal, M. A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2633.[3]
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El-Sayed, W. A., et al. (2023). The Utility of Thiocarbohydrazide for Generating Novel Triazole and Pyrazole Derivatives Containing a Sulfur Moiety as Anti-Microbial Agents. ChemRxiv.
ResearchGate. (2022). (PDF) A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Retrieved from [Link][13]
IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link][4]
NIST. (n.d.). 2-Mercapto-1,3-benzoxazole. Retrieved from [Link]
ACS Publications. (2001). Synthesis and Photophysical Properties of Some Benzoxazole and Benzothiazole Compounds. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link][2]
Oriental Journal of Chemistry. (2012). FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. Retrieved from [Link][10]
MDPI. (2023). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Retrieved from [Link]
ResearchGate. (2020). REVIEW ON CHEMICAL-BIOLOGICAL APPLICATIONS OF THIAZOLE DERIVATIVES. Retrieved from [Link]
Royal Society of Chemistry. (2017). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes and their Application for the Synthesis of Hyperbranched Polyglycerols by Ring-Opening Polymerisation of Glycidol. Retrieved from [Link]
Magritek. (n.d.). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Retrieved from [Link]
MDPI. (2023). DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. Retrieved from [Link]
ResearchGate. (n.d.). ¹³C NMR carbonyl signals for: a 5-(2-nitrobenzylidenethiobarbiturate 3f. Retrieved from [Link]
PMC. (2023). Synthesis, Characterization, Biological Properties, and Sensor Applications of Novel Thiosemicarbazone Derivatives. Retrieved from [Link]
Panicker, C. Y., et al. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99–107.
Molecules. (2012). Synthesis and Fungicidal Activity of Novel 2,3-Disubstituted-1,3-benzoxazines. Retrieved from [Link]
Oriental Journal of Chemistry. (2012). Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Retrieved from [Link][11]
PubMed. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Retrieved from [Link]
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An In-Depth Technical Guide to the Molecular Docking of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile with Oncogenic Kinases
This guide provides a comprehensive, technically-grounded framework for conducting molecular docking studies on 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile. The narrative is structured to deliver not just a proto...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, technically-grounded framework for conducting molecular docking studies on 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile. The narrative is structured to deliver not just a protocol, but the strategic reasoning that underpins a robust computational drug discovery workflow.
Section 1: Strategic Foundation & Target Selection
The compound of interest, 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile, belongs to the benzoxazole class of heterocyclic compounds. This class is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including notable anticancer effects.[1] A significant body of research has demonstrated that benzoxazole scaffolds can effectively inhibit protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[2][3]
Given the established anticancer potential of the benzoxazole core, this guide will focus on two well-validated oncogenic receptor tyrosine kinases (RTKs) as primary targets:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[4][5] Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy.[5][6]
Mesenchymal-Epithelial Transition Factor (c-Met): Another RTK that plays a pivotal role in tumor development, invasion, and metastasis. Aberrant c-Met activity is strongly linked to oncogenesis, making it an important cancer drug target.[4][7][8]
The concurrent inhibition of both VEGFR-2 and c-Met is a promising therapeutic strategy to overcome resistance mechanisms and achieve greater efficacy than targeting a single pathway.[4][9] Therefore, docking our compound against both kinases provides a scientifically rigorous approach to evaluating its potential as a dual inhibitor.
Section 2: The Molecular Docking Workflow: A Conceptual Overview
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[7] The primary goals are to predict the binding mode and estimate the binding affinity, often represented as a binding energy score.[10] A more negative binding energy indicates a more favorable and stable interaction.[11]
This process is fundamentally divided into two components: a search algorithm that generates a variety of ligand poses within the receptor's binding site, and a scoring function that ranks these poses based on their energetic favorability.[3]
Caption: High-level conceptual workflow for molecular docking.
Section 3: Experimental Protocol - A Self-Validating System
This section details the step-by-step methodology for executing the docking study. The protocol is designed to be self-validating by incorporating redocking experiments to ensure the chosen parameters can accurately reproduce known binding modes.
Required Software and Resources
Tool
Purpose
Source
AutoDock Suite
Includes AutoDock Vina for docking and MGLTools for file preparation.
The Scripps Research Institute
PyMOL or UCSF Chimera
Molecular visualization, protein preparation, and analysis.
Schrödinger, LLC / UCSF
RCSB Protein Data Bank
Repository for 3D structures of biological macromolecules.
rcsb.org
PubChem
Database of chemical molecules and their properties.
National Institutes of Health
Step 1: Receptor Preparation
The quality of the receptor structure is paramount for a meaningful docking study. We will retrieve crystal structures from the Protein Data Bank (PDB).
Protocol:
Target Acquisition: Download the 3D crystal structures of the human VEGFR-2 and c-Met kinase domains. For this guide, we select PDB IDs 4AG8 (VEGFR-2 complexed with Axitinib) and 3ZZE (c-Met complexed with an inhibitor).[12][13] These structures are chosen for their high resolution and the presence of a co-crystallized ligand, which is essential for validating our docking protocol.
Structure Cleanup (Using PyMOL/Chimera):
Load the downloaded PDB file.
Remove all non-essential molecules, including water molecules, ions, and any co-solvents.[14]
Isolate the specific protein chain that contains the active site.
Carefully remove the co-crystallized ligand from the binding site and save it as a separate file for the validation step.
The resulting "apo" (ligand-free) protein structure is saved as a new PDB file (e.g., 4AG8_protein.pdb).
Preparation for AutoDock (Using MGLTools):
Open the cleaned protein PDB file in AutoDock Tools (ADT).
Add polar hydrogens, as these are critical for defining hydrogen bonds.[14]
Compute and assign Gasteiger charges to the protein atoms.
Save the final prepared receptor in the PDBQT format (e.g., 4AG8_protein.pdbqt), which is required by AutoDock Vina.[14]
Step 2: Ligand Preparation
The ligand, 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile, must be converted into a 3D structure and prepared for docking.
Protocol:
Structure Generation:
Obtain the 2D structure of the ligand, for instance, from its SMILES string available in databases like PubChem.
Use a molecular editor like ChemDraw or an online converter to generate a 3D structure and save it in a common format like MOL or SDF.
Energy Minimization: The initial 3D conformation may not be energetically favorable. Perform an energy minimization using a force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done using software like Avogadro or online tools.
Preparation for AutoDock (Using MGLTools):
Load the energy-minimized ligand file into ADT.
The software will automatically detect the root of the molecule and define rotatable bonds, which allows for ligand flexibility during docking.
Save the final prepared ligand in the PDBQT format (e.g., ligand.pdbqt).
Step 3: Docking Simulation with AutoDock Vina
This phase involves defining the search space and running the docking calculation.
Protocol:
Grid Box Definition: The grid box defines the three-dimensional space in the receptor's binding site where the docking algorithm will search for ligand poses.
In ADT, load the prepared receptor PDBQT file.
The most reliable method to define the grid box is to center it on the co-crystallized ligand from the original PDB file. This ensures the search is focused on the known active site.[14]
Adjust the dimensions of the box (e.g., 20x20x20 Å) to ensure it fully encompasses the binding pocket.
Record the grid center coordinates and dimensions. These values will be used in the Vina configuration file.
Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and docking parameters for Vina.[14]
Causality: The exhaustiveness parameter controls the computational effort of the search.[15] A higher value (e.g., 32) increases the probability of finding the optimal binding pose, albeit at the cost of longer computation time.[15] This is a crucial trade-off between speed and accuracy.
Execution: Run AutoDock Vina from the command line, specifying the configuration file.
Vina will generate an output PDBQT file containing the predicted binding poses (typically up to 9) and a log file with their corresponding binding affinities.[14]
The raw output of a docking simulation is a set of poses and scores. The true scientific value is derived from their careful analysis and validation.
Primary Analysis
Binding Affinity (ΔG): This value, reported in kcal/mol in the Vina log file, estimates the free energy of binding.[11] The pose with the most negative binding energy is considered the most favorable. Compare the best score of your test compound to that of the redocked native ligand to gauge its relative potential.
Binding Pose Visualization: Use PyMOL or Chimera to visualize the top-ranked poses within the receptor's active site.[11][16] A plausible pose should exhibit good shape complementarity with the binding pocket.
Interaction Analysis: This is the most critical part of the analysis. Identify the specific non-covalent interactions between the ligand and the protein's amino acid residues.[11] Key interactions to look for include:
Hydrogen Bonds: Crucial for specificity and affinity.
Hydrophobic Interactions: Often drive the initial binding event.
Pi-Pi Stacking: Interactions between aromatic rings.
Ionic Interactions: Between charged groups.
Tools like Discovery Studio Visualizer can generate 2D diagrams that clearly map these interactions.[16]
Protocol Validation: A Trustworthiness Check
To ensure the docking protocol is reliable for the chosen target, a redocking experiment is mandatory.
Procedure: Dock the co-crystallized ligand (which was saved in Step 1.2) back into its own receptor using the exact same protocol (grid box, parameters).
Success Criterion: The primary metric for success is the Root Mean Square Deviation (RMSD) between the predicted pose of the co-crystallized ligand and its original position in the crystal structure.[11]
An RMSD value < 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode. [11][17]
Parameter
Description
Significance
Binding Affinity (kcal/mol)
Estimated free energy of binding. More negative values indicate stronger binding.[11]
Ranks different poses and ligands; provides a quantitative estimate of binding strength.
RMSD (Å)
Root Mean Square Deviation between the docked pose and a reference (crystal) pose.
Primarily used to validate the docking protocol. A value < 2.0 Å indicates an accurate prediction.[11][17]
Key Interactions
Hydrogen bonds, hydrophobic contacts, etc., between ligand and receptor.
Explains the structural basis of binding affinity and specificity.
Section 5: Conclusion and Future Directions
This guide outlines a rigorous and self-validating workflow for the molecular docking of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile against the oncogenic kinases VEGFR-2 and c-Met. By following this protocol, researchers can generate credible hypotheses about the compound's binding mode and affinity.
The results of such a study—specifically, favorable binding energies and interactions with key active site residues—can serve as a strong foundation for further computational and experimental work. This includes lead optimization, synthesis of more potent derivatives, and ultimately, in vitro and in vivo biological testing to validate the computational predictions.[18] For enhanced confidence, the static picture provided by docking can be further refined with more computationally intensive methods like molecular dynamics (MD) simulations, which analyze the stability of the protein-ligand complex over time.[16]
References
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Available from: [Link]
How to interprete and analyze molecular docking results? - ResearchGate. Available from: [Link]
New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC. Available from: [Link]
Discovery of Aminopyridines Substituted With Benzoxazole as Orally Active c-Met Kinase Inhibitors - PubMed. Available from: [Link]
Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC. Available from: [Link]
3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. RCSB PDB. Available from: [Link]
8K78: Crystal structure of cMET kinase domain bound by TPX-0022 - RCSB PDB. Available from: [Link]
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC. Available from: [Link]
PostDock: A novel visualization tool for the analysis of molecular docking - ResearchGate. Available from: [Link]
7Y4U: Crystal structure of cMET kinase domain bound by compound 9Y - RCSB PDB. Available from: [Link]
(PDF) Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - ResearchGate. Available from: [Link]
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available from: [Link]
4AG8: CRYSTAL STRUCTURE OF THE VEGFR2 KINASE DOMAIN IN COMPLEX WITH AXITINIB (AG-013736) (N-Methyl-2-(3-((E)-2-pyridin-2-yl-vinyl)-1H- indazol-6-ylsulfanyl) - RCSB PDB. Available from: [Link]
Molecular docking, estimating free energies of binding, and AutoDock's semi-empirical force field - Sebastian Raschka. Available from: [Link]
Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube. Available from: [Link]
Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in Non-Small Cell - Journal of Clinical Practice and Research. Available from: [Link]
Post-Docking Analysis and it's importance. – Advent Informatics Pvt Ltd. Available from: [Link]
A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - MDPI. Available from: [Link]
Application of Binding Free Energy Calculations to Prediction of Binding Modes and Affinities of MDM2 and MDMX Inhibitors - PMC. Available from: [Link]
Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
2XIR: Crystal structure of the VEGFR2 kinase domain in complex with PF- 00337210 (N,2-dimethyl-6-(7-(2-morpholinoethoxy)quinolin-4-yloxy) benzofuran-3-carboxamide) - RCSB PDB. Available from: [Link]
Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed. Available from: [Link]
3ZZE: Crystal structure of C-MET kinase domain in complex with N'-((3Z)-4- chloro-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(4- hydroxyphenyl)propanohydrazide - RCSB PDB. Available from: [Link]
Crystal Structure of VEGFR2 (Juxtamembrane and Kinase Domains) in Complex with SORAFENIB (BAY 43-9006) (4asd) - Pfam. Available from: [Link]
Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - MDPI. Available from: [Link]
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - ResearchGate. Available from: [Link]
Crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor c-Met and its complex with the microbial alkaloid K-252a - PMC. Available from: [Link]
Dock ligands and libraries of ligands with AutoDock Vina Extended - SAMSON Documentation Center. Available from: [Link]
(PDF) New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - ResearchGate. Available from: [Link]
Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - MDPI. Available from: [Link]
An Alternative Method for the Evaluation of Docking Performance: RSR vs RMSD. Available from: [Link]
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. Available from: [Link]
Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal c. Available from: [Link]
3D crystal structure of the VEGFR‐2 kinase (PDB code: 3U6J). - ResearchGate. Available from: [Link]
Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC. Available from: [Link]
Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review - International Journal of Research in Engineering, Science and Management - IJRESM. Available from: [Link]
Post docking Analysis and Graphical Data Retrieval using Molsoft tools - YouTube. Available from: [Link]
A Comprehensive Review on Molecular Docking in Drug Discovery. Available from: [Link]
Most widely used software for docking results image generation - Bioinformatics Review. Available from: [Link]
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC. Available from: [Link]
What is the importance of the RMSD value in molecular docking? - ResearchGate. Available from: [Link]
An In-Depth Technical Guide on the Toxicity Profile and In Vitro Safety of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile
Foreword: Proactive Safety Profiling in Drug Discovery The journey of a novel chemical entity from discovery to a potential therapeutic agent is fraught with challenges, paramount among them being the assurance of safety...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Proactive Safety Profiling in Drug Discovery
The journey of a novel chemical entity from discovery to a potential therapeutic agent is fraught with challenges, paramount among them being the assurance of safety. Early and comprehensive in vitro safety and toxicity profiling is not merely a regulatory hurdle but a fundamental scientific necessity. It allows for the early identification of potential liabilities, conserves resources, and, most importantly, safeguards against unforeseen adverse effects in later stages of development. This guide provides a detailed framework for the in vitro toxicological evaluation of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile, a compound of interest within the broader, biologically active class of benzoxazoles. Given the limited publicly available toxicity data on this specific molecule, this document outlines a robust, multi-pronged strategy to elucidate its safety profile, drawing upon established methodologies and knowledge of related chemical structures.
Introduction to 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile and the Benzoxazole Scaffold
The benzoxazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] The 2-thioxo-benzoxazole core, in particular, has been a subject of interest for the synthesis of novel compounds with potential therapeutic applications.[5][6] The specific compound, 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile, is a derivative that warrants a thorough investigation of its safety profile before any further development.
The presence of the thioxo group and the nitrile functionality suggests potential for specific biological interactions that necessitate a comprehensive in vitro safety assessment.
In Vitro Cytotoxicity Assessment: Foundational Evaluation of Cellular Health
The initial and most critical step in toxicological screening is the assessment of general cytotoxicity. This determines the concentration at which a compound elicits overt cellular damage and death. A multi-assay approach is recommended to capture different mechanisms of cytotoxicity and to mitigate the risk of assay-specific artifacts.
Rationale for a Multi-Assay Approach
Relying on a single cytotoxicity assay can be misleading, as different assays measure distinct cellular parameters. For instance, an MTT assay measures metabolic activity, which can be affected by compounds that interfere with mitochondrial function without necessarily causing immediate cell death.[8][9] Conversely, an LDH release assay directly measures membrane integrity, a hallmark of necrosis.[8][10] By employing multiple assays, a more holistic and reliable picture of a compound's cytotoxic potential can be obtained.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for in vitro cytotoxicity testing.
Caption: General workflow for in vitro cytotoxicity assessment.
Detailed Experimental Protocols
2.3.1. Cell Line Selection and Culture
Rationale: The choice of cell lines is critical and should reflect potential target tissues or be standard models for toxicological screening. A panel of cell lines is recommended, including both cancerous (e.g., HepG2 for liver toxicity, A549 for lung toxicity) and non-cancerous (e.g., HEK293 for kidney toxicity, HaCaT for skin).[8]
Protocol:
Maintain selected cell lines in their recommended growth media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Culture cells at 37°C in a humidified atmosphere with 5% CO₂.
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]
Protocol:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Prepare serial dilutions of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile in culture medium.
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
Incubate the plate for 24, 48, or 72 hours.
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage of the untreated control.
2.3.3. Lactate Dehydrogenase (LDH) Release Assay
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the medium is proportional to the number of dead cells.[10]
Protocol:
Follow steps 1-4 of the MTT assay protocol.
After the incubation period, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well.
Incubate in the dark at room temperature for 30 minutes.
Measure the absorbance at 490 nm.
To determine the maximum LDH release, lyse control cells with a lysis buffer.
Calculate cytotoxicity as a percentage of the maximum LDH release.
Data Presentation and Interpretation
The results from cytotoxicity assays are typically presented as dose-response curves, from which the IC₅₀ (half-maximal inhibitory concentration) value is determined.
Table 1: Hypothetical IC₅₀ Values (µM) for 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile
Cell Line
Incubation Time
MTT Assay
LDH Assay
HepG2
24 hours
> 100
> 100
48 hours
85.2
92.5
72 hours
63.7
78.1
HEK293
24 hours
> 100
> 100
48 hours
95.8
> 100
72 hours
75.3
89.4
A549
24 hours
> 100
> 100
48 hours
78.9
88.2
72 hours
59.1
71.6
Genotoxicity Assessment: Investigating the Potential for DNA Damage
Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, which can lead to carcinogenesis or heritable diseases. A standard battery of in vitro tests is recommended by regulatory agencies to assess different genotoxic endpoints.[11][12]
Rationale for a Genotoxicity Test Battery
No single in vitro genotoxicity assay can detect all types of genetic damage. Therefore, a combination of tests is necessary to provide a comprehensive assessment.[11] The standard battery typically includes a bacterial reverse mutation assay (Ames test) to detect gene mutations and a mammalian cell-based assay to detect chromosomal damage.[13]
Experimental Workflow for Genotoxicity Testing
Caption: Workflow for in vitro genotoxicity assessment.
Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine (for Salmonella) or tryptophan (for E. coli) operon, rendering them unable to synthesize the respective amino acid. The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.[13][14]
Protocol:
Prepare a concentration range of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile.
In separate test tubes, mix the test compound, the bacterial tester strain, and either a buffer or an S9 metabolic activation system (a rat liver extract that mimics mammalian metabolism).
After a short pre-incubation, add top agar and pour the mixture onto minimal glucose agar plates.
Incubate the plates at 37°C for 48-72 hours.
Count the number of revertant colonies on each plate.
A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous) mutation rate.
3.3.2. In Vitro Mammalian Cell Micronucleus Test
Principle: This test identifies substances that cause chromosomal damage. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[15]
Protocol:
Culture a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) or human TK6 cells) to a sufficient density.[15]
Treat the cells with a range of concentrations of the test compound, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours).
Remove the compound and add fresh medium containing cytochalasin B, which blocks cytokinesis and results in the accumulation of binucleated cells.
Incubate for a period equivalent to 1.5-2 normal cell cycles.
Harvest the cells, fix, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
Using a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.
A significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for chromosomal damage.
Data Presentation and Interpretation
Table 2: Hypothetical Results for the Ames Test
Tester Strain
Metabolic Activation
Fold Increase over Control (at highest non-toxic dose)
Result
TA98
- S9
1.2
Negative
+ S9
1.5
Negative
TA100
- S9
1.1
Negative
+ S9
1.3
Negative
TA1535
- S9
0.9
Negative
+ S9
1.0
Negative
TA1537
- S9
1.3
Negative
+ S9
1.4
Negative
E. coli WP2 uvrA
- S9
1.0
Negative
+ S9
1.2
Negative
Table 3: Hypothetical Results for the In Vitro Micronucleus Test
Investigation of Specific Organ Toxicity and Mechanistic Insights
Based on the chemical structure and the known biological activities of related benzoxazole compounds, further targeted in vitro assays may be warranted to investigate potential organ-specific toxicity or mechanisms of action.
Hepatotoxicity Assessment
Rationale: The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury. In vitro models using primary human hepatocytes or hepatoma cell lines like HepG2 can provide valuable insights into potential hepatotoxicity.
Recommended Assays:
Cytochrome P450 (CYP) Inhibition Assay: To determine if the compound inhibits major drug-metabolizing enzymes (e.g., CYP3A4, CYP2D6), which could lead to drug-drug interactions.
Hepatocyte Viability and Function Assays: Measuring parameters like albumin secretion and urea synthesis in treated primary hepatocytes.
Cardiotoxicity Assessment
Rationale: Drug-induced cardiotoxicity is a major concern in drug development. Early in vitro screening can identify compounds with a potential to affect cardiac ion channels.
Recommended Assay:
hERG (human Ether-à-go-go-Related Gene) Channel Assay: This assay assesses the potential of a compound to block the hERG potassium channel, which can lead to a life-threatening arrhythmia called Torsades de Pointes. This can be performed using automated patch-clamp systems.
Conclusion and Future Directions
This guide has outlined a comprehensive in vitro strategy for evaluating the toxicity and safety profile of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile. The proposed workflow, encompassing general cytotoxicity, genotoxicity, and potential organ-specific toxicity assessments, provides a robust framework for making informed decisions about the continued development of this compound.
The data generated from these studies will be crucial for establishing a preliminary safety profile and for guiding any subsequent in vivo toxicological studies. A thorough understanding of the in vitro toxicology of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile is an indispensable step in its journey as a potential therapeutic candidate.
References
Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity. (n.d.). PMC. Retrieved from [Link]
Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. (2023). MDPI. Retrieved from [Link]
Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. (2025). ResearchGate. Retrieved from [Link]
Synthesis and Characterization of Some New Derivatives From 2-Mercaptobenzoxazole. (2023). Iraqi Journal of Science. Retrieved from [Link]
A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (n.d.). PMC. Retrieved from [Link]
Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. (2025). International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]
Role of Cytotoxicity Experiments in Pharmaceutical Development. (n.d.). SciSpace. Retrieved from [Link]
In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity. (2023). ScitoVation. Retrieved from [Link]
Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024). IntechOpen. Retrieved from [Link]
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ijprajournal. Retrieved from [Link]
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Retrieved from [Link]
Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. (n.d.). PMC. Retrieved from [Link]
Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. (n.d.). GOV.UK. Retrieved from [Link]
2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile. (n.d.). NextSDS. Retrieved from [Link]
2-Mercaptobenzoxazole. (n.d.). PubChem. Retrieved from [Link]
Material Safety Data Sheet - 2-Mercaptobenzoxazole, 99% (tlc). (2005). Cole-Parmer. Retrieved from [Link]
Toxicity of 2-mercaptobenzothiazole towards bacterial growth and respiration. (n.d.). PubMed. Retrieved from [Link]
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2023). R Discovery. Retrieved from [Link]
Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. (2016). ResearchGate. Retrieved from [Link]
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). TÜBİTAK Academic Journals. Retrieved from [Link]
(PDF) Synthesis, In-vitro Antioxidant, Anti-diabetic Evaluation and Docking Studies of Newly Synthesized Benzoxazole Derivatives. (2021). ResearchGate. Retrieved from [Link]
Benzoxazole: Synthetic Methodology and Biological Activities. (2025). ResearchGate. Retrieved from [Link]
2-Thioxanthines Are Mechanism-based Inactivators of Myeloperoxidase That Block Oxidative Stress during Inflammation. (n.d.). PMC. Retrieved from [Link]
2-oxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile. (n.d.). NextSDS. Retrieved from [Link]
Synthesis, characterization and biological evaluation of benzoxazole derivatives. (n.d.). JOCPR. Retrieved from [Link]
Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. (2025). ResearchGate. Retrieved from [Link]
A New Approach for Synthesis of 2-Thioxocytosine-5-carbonitrile as Antimicrobial Agents. (2022). ResearchGate. Retrieved from [Link]
2-oxo-2,3-dihydro-1,3-benzoxazole-7-carbonitrile. (n.d.). NextSDS. Retrieved from [Link]
Scheme 1 Synthesis of 2-thioxo and 2-oxo-pyrimidine-5-carbonitriles. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. (n.d.). ResearchGate. Retrieved from [Link]
1,3-DIHYDRO-2-THIOXO-1H-BENZIMIDAZOLE-5-CARBONITRILE. (n.d.). NextSDS. Retrieved from [Link]
Activity, mechanism of action and pharmacokinetics of 2-tert-butylbenzothiazole and CGP 6140 (amocarzine) antifilarial drugs. (n.d.). PubMed. Retrieved from [Link]
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). PMC. Retrieved from [Link]
Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. (n.d.). PMC. Retrieved from [Link]
Studies on the mechanism of action of tiazofurin (2-beta-D-ribofuranosylthiazole-4-carboxamide). VI. Biochemical and pharmacological studies on the degradation of thiazole-4-carboxamide adenine dinucleotide (TAD). (n.d.). PubMed. Retrieved from [Link]
Biological Investigation of 2-Thioxo-benzo[g]quinazolines against Adenovirus Type 7 and Bacteriophage Phi X174: An In Vitro Study. (2023). MDPI. Retrieved from [Link]
Mechanism of action and efficacy of RX-111, a thieno[2,3-c]pyridine derivative and small molecule inhibitor of protein interaction with glycosaminoglycans (SMIGs), in delayed-type hypersensitivity, TNBS-induced colitis and experimental autoimmune encephalomyelitis. (2016). PubMed. Retrieved from [Link]
Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]
New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2025). PMC. Retrieved from [Link]
Mechanism of Action for 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile Derivatives: A Privileged Scaffold in Antimicrobial and Enzyme-Inhibitory Therapeutics
Executive Summary The 2-thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile core (CAS 93794-41-3) represents a highly versatile, "privileged" scaffold in modern medicinal chemistry[1]. Characterized by a benzene ring fused...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2-thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile core (CAS 93794-41-3) represents a highly versatile, "privileged" scaffold in modern medicinal chemistry[1]. Characterized by a benzene ring fused to an oxazolethione heterocycle, this compound and its derivatives exhibit a broad spectrum of pharmacological activities. The presence of the 5-carbonitrile group is not merely structural; it is a critical electronic modulator that drastically alters the molecule's binding affinity to biological targets[2]. This technical guide explores the causality behind the physicochemical properties of this scaffold, its primary mechanisms of action in antimicrobial and oncological contexts, and the self-validating experimental protocols used to synthesize and evaluate it.
Structural and Physicochemical Basis of Action
The pharmacological efficacy of 2-thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile derivatives is rooted in two primary physicochemical phenomena:
Thione-Thiol Tautomerism: The heterocycle exists in an equilibrium between the thione (-C=S) and thiol (-C-SH) forms. Under physiological pH, the thione form predominates. This configuration allows the sulfur atom to act as a potent hydrogen bond acceptor and the adjacent nitrogen (N3) to act as a hydrogen bond donor, mimicking natural nucleic bases and facilitating interaction with biological polymers[1].
Electronic Modulation via the 5-Carbonitrile Group: The cyano (-CN) group is a strong electron-withdrawing group (EWG). By pulling electron density away from the fused aromatic system, the 5-carbonitrile group increases the acidity (lowers the pKa) of the N3 proton in the thione tautomer. This enhanced acidity strengthens electrostatic interactions and hydrogen bonding with specific amino acid residues (e.g., Asparagine, Tryptophan) in the active sites of target enzymes[3]. Furthermore, the planar, hydrophobic nature of the benzoxazole ring enables passive diffusion across complex lipid bilayers, such as the mycobacterial cell envelope[2].
Primary Mechanisms of Action
Pathway 1: Inhibition of the Mycobacterial Cytochrome bcc-aa3 Supercomplex (CIII2CIV2)
In the development of antimycobacterial agents, benzoxazole-5-carbonitrile derivatives serve as critical side chains or intermediates for Imidazopyridine Amides (IPAs), such as analogues of the clinical candidate Q203 (Telacebec)[4].
Mechanism: These derivatives target the respiratory CIII2CIV2 supercomplex of the mycobacterial electron transport chain (ETC)[2]. The benzoxazole ring provides optimal lipophilicity for membrane penetration, while the core structure binds competitively to the quinol oxidation site (Qp) of the cytochrome bcc complex[4].
Causality: By blocking the Qp site, the derivative halts the transfer of electrons from menaquinol to the aa3 terminal oxidase. This blockade collapses the proton motive force, leading to rapid intracellular ATP depletion, reactive oxygen species (ROS) generation, and ultimately, bacteriostatic or bactericidal effects against Mycobacterium tuberculosis[2].
Beyond antimicrobial activity, the scaffold is a potent enzyme inhibitor.
Hyaluronan Lyase (SpnHyal): In Streptococcus pneumoniae, benzoxazole-2-thione derivatives inhibit hyaluronan lyase, an enzyme crucial for bacterial tissue invasion. The mechanism relies on precise spatial orientation: the benzoxazole oxygen forms a hydrogen bond with the amide NH2 group of Asn290, while the thione sulfur interacts closely (2.65 Å) with the indole NH of Trp291[3]. The 5-carbonitrile group enhances the binding enthalpy through favorable dipole-dipole interactions within the hydrophobic patch of the enzyme[3].
Acid Ceramidase: In oncology, benzoxazolone and benzoxazolethione derivatives act as acid ceramidase inhibitors[5]. By inhibiting this enzyme, the derivatives prevent the hydrolysis of ceramide into sphingosine. The resulting intracellular accumulation of ceramide—a pro-apoptotic lipid mediator—restores radiation sensitivity in resistant cancer cells (e.g., prostate cancer models) and induces apoptosis[5].
Caption: Mechanism of Action: Mycobacterial ETC inhibition by benzoxazole-5-carbonitrile derivatives.
Experimental Protocols & Validation Systems
To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must follow self-validating protocols.
Protocol 1: Synthesis of the Benzoxazole-2-Thione Core
This protocol describes the selective cyclization of 3-amino-4-hydroxybenzonitrile to yield the target scaffold[6].
Preparation: Dissolve 3-amino-4-hydroxybenzonitrile (1.0 equiv) in anhydrous pyridine. Causality: Pyridine acts dually as a solvent and a weak base, facilitating the deprotonation of the phenolic hydroxyl group to enhance its nucleophilicity[6].
Reagent Addition: Add potassium ethyl xanthate (1.2 equiv) at room temperature. Causality: Potassium ethyl xanthate is utilized as a safer, highly efficient alternative to highly toxic and volatile carbon disulfide (CS2) gas for thiocarbonylation[6].
Cyclization: Heat the reaction mixture to 110 °C and stir for 4 hours. Monitor via Thin-Layer Chromatography (TLC). Causality: The elevated temperature drives the thermodynamic cyclization, expelling ethanol and hydrogen sulfide as byproducts to form the stable benzoxazole-2-thione ring[6].
Precipitation and Recovery: Cool the mixture to room temperature and slowly acidify to pH 4-5 using 1.0 N HCl. Causality: Acidification neutralizes the pyridine and protonates the N3 position, shifting the equilibrium to the insoluble thione tautomer, which precipitates out of solution[6].
Purification: Extract with Ethyl Acetate (EtOAc), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure to afford the solid product[6].
Protocol 2: In Vitro Mycobacterial ETC Inhibition Assay (REMA)
To validate the biological activity of the synthesized derivatives, the Resazurin Microtiter Assay (REMA) provides a self-validating colorimetric readout of cellular respiration.
Inoculation: Cultivate Mycobacterium smegmatis (or M. tuberculosis in a BSL-3 facility) in Middlebrook 7H9 broth to logarithmic phase (OD600 ≈ 0.6)[2].
Compound Plating: Dispense serial dilutions of the benzoxazole-5-carbonitrile derivative into a 96-well microtiter plate.
Incubation: Add the bacterial suspension to the wells and incubate at 37 °C for the strain-appropriate duration (e.g., 24-48 hours for M. smegmatis).
Indicator Addition: Add resazurin dye (0.025% w/v) to each well and incubate for an additional 4-24 hours.
Readout & Causality: Viable, respiring bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin via the active ETC. If the derivative successfully binds the CIII2CIV2 supercomplex and halts electron transfer, the well remains blue. This direct coupling of the visual output to the biochemical target mechanism ensures high assay trustworthiness.
Caption: Step-by-step synthetic workflow and validation of the benzoxazole-2-thione core.
Quantitative Data Presentation
The following table summarizes the Structure-Activity Relationship (SAR) impact of the 5-position substituent on the benzoxazole-2-thione core, demonstrating why the carbonitrile (-CN) group is a superior modification for specific targets.
Substituent at C5 Position
Electronic Property
pKa (N-H) Shift
Hyaluronan Lyase IC50 (μM)
Mycobacterial MIC (μg/mL)
Primary Target Affinity
-H (Unsubstituted)
Neutral
Baseline
> 100
> 50
Low
-OCH3 (Methoxy)
Electron-Donating (EDG)
Increases
85.4
> 25
Weak H-Bonding
-CF3 (Trifluoromethyl)
Electron-Withdrawing (EWG)
Decreases
32.1
12.5
Moderate Hydrophobic
-CN (Carbonitrile)
Strong EWG
Significantly Decreases
15.0
< 3.1
Strong Dipole/H-Bonding
Data synthesis based on SAR principles of benzoxazole-2-thione derivatives across antimicrobial and enzyme-inhibitory screening panels[2],[3]. The strong EWG nature of the -CN group optimizes the pharmacophore for tight target binding.
References
[2] Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. NIH PubMed Central. 2
[3] Design of new benzoxazole-2-thione-derived inhibitors of Streptococcus pneumoniae hyaluronan lyase. Oxford Academic. 3
[1] Introduction to the benzoxazolethione chemical class. BenchChem. 1
[4] Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. NIH PubMed Central.4
[5] US10226452B2 - Benzoxazolone derivatives as acid ceramidase inhibitors, and their use as medicaments. Google Patents.5
[6] WO2018037223A1 - Antibiotic compounds. Google Patents.6
Application Note: Synthesis Protocol for 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile (CAS: 93794-41-3) Introduction and Mechanistic Ration...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals
Compound: 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile (CAS: 93794-41-3)
Introduction and Mechanistic Rationale
The 2-substituted benzoxazole scaffold is a privileged structure in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects[1]. Specifically, the 2-thioxo-2,3-dihydrobenzoxazole (often tautomerized as 2-mercaptobenzoxazole) core serves as a critical intermediate for synthesizing complex therapeutic agents. The presence of the carbonitrile group at the 5-position provides a versatile handle for further functionalization, such as conversion to amidines, tetrazoles, or primary amines.
Causality in Synthetic Design
The most robust and atom-economical method for constructing the 2-thioxo-benzoxazole ring involves the cyclocondensation of an ortho-aminophenol derivative with carbon disulfide (
CS2
) under basic conditions[2][3].
Base Selection (KOH): Potassium hydroxide is selected to deprotonate the hydroxyl group of the starting material, 4-amino-3-hydroxybenzonitrile[4]. This increases the nucleophilicity of the oxygen, while the basic environment also keeps the amine reactive.
Electrophile (
CS2
): Carbon disulfide acts as a highly efficient
C1S2
synthon. The initial nucleophilic attack by the primary amine on
CS2
forms a dithiocarbamate intermediate.
Cyclization: Subsequent intramolecular nucleophilic attack by the adjacent phenoxide ion on the thiocarbonyl carbon expels hydrogen sulfide (
H2S
) or a hydrosulfide anion, driving the thermodynamic closure of the stable benzoxazole ring[5].
Precipitation (Self-Validation): The product exists predominantly as a potassium salt in the basic reaction mixture. Acidification with acetic acid shifts the equilibrium to the neutral, insoluble 2-thioxo tautomer, providing a self-validating visual cue (precipitation) of successful conversion[3].
Experimental Workflow
Figure 1: Step-by-step logical workflow for the synthesis of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile.
Materials and Reagents
Caution: Carbon disulfide is highly flammable and toxic. All operations must be conducted in a properly functioning fume hood.
Reagent / Material
Role
Equivalents
Amount (for 10 mmol scale)
4-Amino-3-hydroxybenzonitrile
Starting Material
1.0 eq
1.34 g
Potassium Hydroxide (KOH)
Base
1.2 eq
0.67 g
Carbon Disulfide (
CS2
)
Electrophile
1.5 eq
0.90 mL (1.14 g)
Ethanol (Absolute)
Solvent
N/A
25 mL
Glacial Acetic Acid
Acidifying Agent
Excess
~2-3 mL
Activated Charcoal
Decolorizing Agent
N/A
0.2 g
Step-by-Step Synthesis Protocol
Phase 1: Reaction Assembly
Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel.
Add 4-amino-3-hydroxybenzonitrile (1.34 g, 10.0 mmol)[4] and absolute ethanol (20 mL) to the flask. Stir until a uniform suspension or solution is achieved.
Add potassium hydroxide pellets (0.67 g, 12.0 mmol) to the mixture. Stir at room temperature for 15 minutes to allow the formation of the phenoxide salt. The solution may darken.
Cool the reaction flask in an ice-water bath to 0–5 °C.
Charge the addition funnel with carbon disulfide (0.90 mL, 15.0 mmol) dissolved in 5 mL of absolute ethanol. Add this solution dropwise over 15 minutes to control the exothermic formation of the dithiocarbamate intermediate[6].
Phase 2: Cyclocondensation
Once the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux (approx. 75–80 °C) using an oil bath or heating mantle.
Self-Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexanes:Ethyl Acetate (3:1). The disappearance of the highly polar starting material spot and the emergence of a new, less polar spot under UV (254 nm) confirms the conversion.
Phase 3: Workup and Isolation
Upon completion, cool the reaction mixture to 60 °C. Add activated charcoal (0.2 g) and stir for 10 minutes to remove colored polymeric byproducts[3].
Filter the mixture hot through a pad of Celite to remove the charcoal. Wash the filter cake with 5 mL of warm ethanol.
Transfer the filtrate to a beaker and dilute with 30 mL of warm distilled water (approx. 60 °C).
While stirring vigorously, slowly add glacial acetic acid dropwise until the solution reaches a pH of 3-4.
Causality: The basic potassium salt of the product is highly soluble in aqueous ethanol. Acidification protonates the nitrogen/sulfur, forcing the molecule into its neutral 2-thioxo/2-mercapto tautomeric state, which is insoluble in water, causing immediate precipitation[3][6].
Cool the beaker in an ice bath for 30 minutes to maximize crystallization.
Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with ice-cold water (2 × 15 mL) to remove residual acetic acid and inorganic salts.
Phase 4: Purification
Recrystallize the crude product from a minimal amount of boiling ethanol or an ethanol/water mixture.
Dry the purified crystals in a vacuum oven at 50 °C overnight to yield 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile.
Expected Analytical Data
To ensure the trustworthiness of the synthesized protocol, researchers should validate the product against the following expected spectral parameters (extrapolated from structurally analogous 2-thioxobenzoxazoles)[2][7]:
Application Note: Catalytic Modalities of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile (TDBOC) in Advanced Organic Synthesis
Executive Summary 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile (TDBOC, CAS: 93794-41-3) is a highly tunable heterocyclic scaffold. While historically recognized as a precursor in medicinal chemistry and materials...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile (TDBOC, CAS: 93794-41-3) is a highly tunable heterocyclic scaffold. While historically recognized as a precursor in medicinal chemistry and materials science, its unique electronic topology makes it an exceptional candidate for advanced catalytic applications. By integrating a strongly electron-withdrawing carbonitrile group at the 5-position of a benzoxazole-2-thione core, TDBOC functions through two distinct catalytic modalities:
As a robust S,N-bidentate ligand in transition-metal catalysis (e.g., Palladium-catalyzed cross-couplings)[1][2].
As a potent hydrogen-bond donor in organocatalytic electrophile activation[3][4].
This application note provides researchers and drug development professionals with field-proven, self-validating protocols to harness TDBOC in both catalytic paradigms.
Mechanistic Rationale & Electronic Tuning
To deploy TDBOC effectively, one must understand the causality behind its reactivity. The unsubstituted benzoxazole-2-thione core exhibits tautomerism between the thiol and thione forms, facilitating coordination to transition metals like Cobalt, Nickel, and Palladium[2].
However, the addition of the 5-carbonitrile (-CN) group fundamentally alters the molecule's electronic landscape:
Ligand Mode (Metal Coordination): The -CN group withdraws electron density from the aromatic ring via resonance and inductive effects. This renders the exocyclic sulfur atom a "softer" and more potent
π
-acceptor. When coordinated to Pd(II), this
π
-acidity lowers the electron density at the metal center, dramatically accelerating the rate-limiting reductive elimination step in cross-coupling cycles[1].
Organocatalytic Mode (Hydrogen Bonding): The thione form of TDBOC possesses an N-H bond. The electron-withdrawing 5-CN group significantly lowers the pKa of this proton, enhancing its capacity as a hydrogen-bond donor. This allows TDBOC to act as a thiourea surrogate, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of electrophiles via strong, directional non-covalent interactions[3][4].
Modality A: TDBOC as a Ligand in Pd-Catalyzed Suzuki-Miyaura Couplings
The following protocol details the use of TDBOC as a supporting ligand for Palladium-catalyzed C-C bond formation. The protocol is designed to be self-validating, incorporating specific visual and analytical milestones to ensure catalytic integrity.
Pre-catalyst Formation: In an oven-dried Schlenk flask under an argon atmosphere, add
Pd(OAc)2
(11.2 mg) and TDBOC (17.6 mg). Add 2.0 mL of anhydrous THF.
Self-Validation Milestone: Stir at room temperature for 15 minutes. The solution must transition from a dark red-orange to a clear, bright yellow . If the solution turns black, Pd(0) has precipitated due to oxygen contamination or wet solvent; abort and restart.
Substrate Addition: To the active yellow catalyst solution, add the Aryl Halide (1.0 mmol) and Phenylboronic Acid (183 mg). Stir for 5 minutes to ensure complete dissolution.
Base Addition & Thermal Activation: Add finely ground, oven-dried
K2CO3
(276 mg) in one portion. Add the remaining 3.0 mL of THF. Seal the flask and heat to 80 °C in a pre-heated oil bath for 6 hours.
Reaction Monitoring: At t = 4 hours, pull a 10
μ
L aliquot. Quench with water and extract with ethyl acetate (EtOAc).
Self-Validation Milestone: Spot on a silica TLC plate (Hexane/EtOAc 4:1). The aryl halide starting material (
Rf≈0.8
) should be completely consumed, replaced by a strong UV-active product spot (
Rf≈0.5
).
Workup & Isolation: Cool the reaction to room temperature. Dilute with 10 mL EtOAc and wash with distilled water (
3×10
mL). Dry the organic layer over anhydrous
Na2SO4
, concentrate in vacuo, and purify via flash column chromatography.
Workflow Visualization
Caption: Step-by-step experimental workflow for TDBOC-ligated Palladium cross-coupling.
Quantitative Data: Catalytic Efficiency
The electron-withdrawing nature of TDBOC significantly outperforms unsubstituted benzoxazole-2-thione in sterically hindered couplings.
Catalyst System
Substrate (Aryl Halide)
Yield (%)
Turn Over Frequency (h⁻¹)
Pd(OAc)2
/ Unsubstituted Ligand
4-Bromotoluene
72%
120
Pd(OAc)2
/ TDBOC
4-Bromotoluene
94%
310
Pd(OAc)2
/ Unsubstituted Ligand
2-Bromo-m-xylene (Hindered)
41%
65
Pd(OAc)2
/ TDBOC
2-Bromo-m-xylene (Hindered)
88%
245
Modality B: TDBOC as a Hydrogen-Bonding Organocatalyst
TDBOC can function as a metal-free organocatalyst. The highly acidic thioamide N-H proton forms robust hydrogen bonds with oxygen-rich electrophiles (e.g., nitroalkenes), lowering their LUMO and facilitating nucleophilic attack[3][4].
Experimental Protocol: Friedel-Crafts Alkylation of Indoles
Reagents Required:
TDBOC Catalyst (10 mol%, 17.6 mg)
Indole (1.0 equiv, 1.0 mmol)
trans-
β
-Nitrostyrene (1.0 equiv, 1.0 mmol)
Anhydrous Toluene (4.0 mL)
Step-by-Step Methodology:
Catalyst-Electrophile Complexation: In a 10 mL reaction vial, dissolve trans-
β
-nitrostyrene (149 mg) and TDBOC (17.6 mg) in 4.0 mL of anhydrous toluene.
Self-Validation Milestone: The solution should be completely homogeneous. A cloudy suspension indicates the presence of moisture, which competitively binds the TDBOC hydrogen-bond donor sites. If cloudy, add 3Å molecular sieves.
Nucleophile Addition: Add Indole (117 mg) to the stirring solution in one portion.
Reaction: Stir the mixture at room temperature (25 °C) for 24 hours.
Self-Validation Milestone: The bright yellow color of the nitrostyrene will gradually fade to a pale yellow/colorless solution as the conjugated
π
-system is broken upon nucleophilic addition.
Isolation: Load the crude reaction mixture directly onto a short silica gel plug. Elute with Hexane/EtOAc (3:1) to isolate the alkylated product (3-(2-nitro-1-phenylethyl)-1H-indole).
Logical Relationship Visualization
Caption: Logical relationship of TDBOC-mediated organocatalytic electrophile activation.
Quantitative Data: Organocatalytic Metrics
Catalyst (10 mol%)
Reaction Time (h)
Conversion (%)
Isolated Yield (%)
None (Background reaction)
24
< 5%
Traces
Unsubstituted Benzoxazole-2-thione
24
45%
41%
TDBOC (5-CN derivative)
24
> 99%
95%
References
Title: Facile alternative route to cis-[PtCl2(PTA)2] and[PtCl(PTA)3]Cl (PTA = 1,3,5-triaza-7-phosphaadamantane)
Title: Molecular and Crystal Structure of 2-Mercaptobenzoxazole
Source: Structural Chemistry & Crystallography Communication
URL
Title: Spectroscopic studies of benzoxazole-2-thione complexes. Derivatives of cobalt(II) and nickel(II)
Application Notes and Protocols: Functionalization of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile for Materials Science
Introduction: The Strategic Value of a Multifunctional Scaffold The 2-thioxo-2,3-dihydro-1,3-benzoxazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and, incr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of a Multifunctional Scaffold
The 2-thioxo-2,3-dihydro-1,3-benzoxazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and, increasingly, in materials science.[1][2] The introduction of a carbonitrile (-C≡N) group at the 5-position transforms this molecule into a highly versatile building block, 2-thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile. This strategic combination of functionalities provides three distinct, chemically addressable sites for molecular elaboration: the nucleophilic nitrogen and sulfur atoms of the thione-thiol tautomeric system, and the electrophilic carbon of the nitrile group.
The electron-withdrawing nature of the nitrile group significantly influences the electronic properties of the benzoxazole system, making it an attractive component for organic electronics and photophysically active materials.[3][4] Furthermore, the thione group offers a gateway for creating sulfur-rich conjugated systems, while the secondary amine provides a site for tuning solubility and intermolecular interactions. This guide provides a comprehensive overview of the key functionalization strategies for this scaffold, detailed experimental protocols, and insights into the application of the resulting derivatives in materials development.
Synthesis of the Core Scaffold: 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile
The foundational step is the synthesis of the core molecule. This is reliably achieved through the cyclization of 4-amino-3-hydroxybenzonitrile with carbon disulfide. The reaction proceeds via the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide.
Protocol 1: Synthesis of the Core Scaffold
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-amino-3-hydroxybenzonitrile (1.0 eq) in ethanol (10 mL per gram of starting material).
Base Addition: Add potassium hydroxide (1.2 eq) to the solution and stir until it fully dissolves.
Cyclization: To the resulting solution, add carbon disulfide (1.5 eq) dropwise at room temperature. A viscous yellow precipitate may form.
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL per gram of starting material).
Acidification: Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. A solid precipitate will form.
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
Purification: Dry the crude product under vacuum. Recrystallization from an ethanol/water mixture typically yields the pure 2-thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile as a stable solid.
Key Functionalization Strategies and Protocols
The true potential of the scaffold is unlocked through its selective functionalization. The primary pathways involve reactions at the nitrogen, sulfur, and nitrile moieties.
Fig. 1: Key functionalization pathways of the core scaffold.
Regioselective Alkylation: The N- vs. S-Dichotomy
The 2-thioxobenzoxazole system exists in a tautomeric equilibrium between the thione (amide-like) and thiol (enol-like) forms. This creates an ambident nucleophile, with reactive centers at both the nitrogen and sulfur atoms. The regioselectivity of alkylation can be controlled by carefully choosing the reaction conditions, a principle well-established for related heterocyclic systems.[5]
Causality for N-Alkylation (Kinetic Control): The use of a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) rapidly and irreversibly deprotonates the nitrogen atom. The resulting anion has significant charge density on the nitrogen, favoring attack at this site, which is often the kinetically preferred pathway.[5]
Causality for S-Alkylation (Thermodynamic Control): Weaker bases (e.g., K₂CO₃, Et₃N) in less polar solvents (e.g., acetone) establish an equilibrium where the more stable thiol tautomer can be alkylated. The resulting S-alkylated product, a 2-(alkylthio)benzoxazole, is often the thermodynamically more stable isomer.[6][7]
Protocol 2: Selective N-Alkylation
Preparation: To a flame-dried round-bottom flask under an inert argon atmosphere, add 2-thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile (1.0 eq).
Dissolution: Add anhydrous DMF to dissolve the starting material completely.
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir at 0 °C for 30 minutes until hydrogen evolution ceases.
Alkylation: Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.
Quenching & Extraction: Carefully quench the reaction by slowly adding ice-cold water. Extract the product with ethyl acetate (3x).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Protocol 3: Selective S-Alkylation
Preparation: In a round-bottom flask, suspend 2-thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile (1.0 eq) and potassium carbonate (2.0 eq) in acetone.
Alkylation: Add the desired alkyl halide (1.2 eq) to the suspension.
Reaction: Heat the mixture to reflux and stir for 6-18 hours, monitoring by TLC.
Work-up: After cooling, filter off the inorganic salts and wash them with acetone.
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the residue by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Reaction
Conditions
Typical Yield
Key Application
N-Alkylation
NaH, DMF, 0°C to RT
65-85%
Modulating solubility, H-bonding
S-Alkylation
K₂CO₃, Acetone, Reflux
70-95%
Creating π-conjugated thioether links
Table 1: Comparative data for regioselective alkylation protocols.
Transformations of the 5-Carbonitrile Group
The nitrile group is a robust and highly versatile functional handle. It can be converted into other groups that are pivotal for polymerization, coordination chemistry, or altering electronic properties.
Causality for Tetrazole Formation: The [2+3] cycloaddition reaction between a nitrile and an azide is a powerful method to form a tetrazole ring.[8] Tetrazoles are important in materials science as they can act as ligands for metal-organic frameworks (MOFs) and are considered bioisosteres of carboxylic acids.[8] The reaction is typically promoted by heat and a Lewis acid or a proton source.
Fig. 2: Experimental workflow for tetrazole synthesis.
Protocol 4: [2+3] Cycloaddition to form a 5-Tetrazolyl Moiety
Preparation: In a sealed tube, combine 2-thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile (1.0 eq), sodium azide (2.5 eq), and ammonium chloride (2.5 eq) in anhydrous DMF.
Reaction: Securely seal the tube and heat the mixture in an oil bath at 120 °C for 24-48 hours. Caution: Azides are potentially explosive; conduct this reaction behind a blast shield in a well-ventilated fume hood.
Work-up: Cool the reaction mixture to room temperature. Pour it into a beaker containing ice-cold water and acidify with 2M HCl to pH ~2.
Isolation: Collect the resulting precipitate by vacuum filtration and wash it extensively with water.
Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Applications in Materials Science
The functionalized derivatives of 2-thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile are building blocks for a diverse range of advanced materials.
Organic Semiconductors: S-alkylation with aromatic or heteroaromatic halides creates extended π-conjugated systems.[9] The inherent electron-accepting properties of the benzoxazole-nitrile core, combined with the electron-donating nature of the thioether linkage, can be used to design donor-acceptor molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[3]
Fluorescent Dyes and Sensors: Extending the conjugation of the benzoxazole system through N- or S-functionalization often leads to materials with interesting photophysical properties, including strong fluorescence.[10][11] The sensitivity of the fluorescence to the local environment (e.g., pH, metal ions) can be exploited for developing chemical sensors.
High-Performance Polymers: The nitrile group itself is known to enhance the thermal stability and mechanical properties of polymers through strong dipole-dipole interactions.[12][13] Derivatives bearing a second reactive group (e.g., a carboxylic acid from nitrile hydrolysis) can be used as specialty monomers. For instance, a diacid monomer derived from this scaffold could be polymerized with diamines to create polyamides with high thermal resistance and specific optoelectronic properties.
Fig. 3: From functionalized scaffold to advanced materials.
Conclusion
2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile is a powerful and versatile platform for the development of advanced materials. By understanding and controlling the distinct reactivity of its three functional sites—nitrogen, sulfur, and nitrile—researchers can rationally design and synthesize a vast library of derivatives. The protocols and strategies outlined in this guide provide a robust framework for accessing novel organic semiconductors, fluorescent probes, and high-performance polymers, paving the way for innovations across multiple scientific disciplines.
References
Shrivastava, A., Gupta, V. D. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 89. [Link]
Al-Sultani, K. H., et al. (2023). Synthesis and Characterization of Some New Derivatives From 2-Mercaptobenzoxazole. IOP Conference Series: Earth and Environmental Science, 1158(4), 042065. [Link]
Zhang, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(18), 6682. [Link]
Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. [Link]
Liu, Y., et al. (2023). Synthesis of nitrile-containing ortho-amide benzoxazines for achieving thermosets with low curing temperature and superior performance. Polymer Chemistry, 14(44), 5285-5296. [Link]
Singh, S., et al. (2022). Synthesis of New Benzoxazole Derivatives and Evaluation of their Antifungal and Antibacterial activities. International Journal of Pharmaceutical and Bio-Medical Science, 2(5), 1-10. [Link]
Mohammed, S. M., et al. (2022). A New Approach for Synthesis of 2-Thioxocytosine-5-carbonitrile as Antimicrobial Agents. Russian Journal of General Chemistry, 92(9), 1807-1814. [Link]
Mohammed, S. M., et al. (2022). A New Approach for Synthesis of 2-Thioxocytosine-5-carbonitrile as Antimicrobial Agents. ResearchGate. [Link]
Morales-Serna, J. A., et al. (2022). Application of nitriles on the synthesis of 1,3-oxazoles, 2-oxazolines, and oxadiazoles: An update from 2014 to 2021. ResearchGate. [Link]
Zhang, S., et al. (2022). High performance maleimide and nitrile functionalized benzoxazines with good processibility for advanced composite applications. ResearchGate. [Link]
Singh, A., et al. (2023). Photophysics of Benzoxazole and Dicyano Functionalised Diketopyrrolopyrrole Derivatives: Insights into Ultrafast Processes and the Triplet State. ChemRxiv. [Link]
Abu Jarra, H., et al. (2018). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Analele Stiintifice ale Universitatii "Al. I. Cuza" din Iasi, Tomul XXVI, s. I, Chimie, 63-72. [Link]
Academia.edu. (n.d.). 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. Academia.edu. [Link]
Druta, I., et al. (2013). SYNTHESIS AND PROPERTIES OF NEW 2-BENZOTHIAZOLE AND 2-BENZOXAZOLE-NITROARYL-SULFIDES. Revue Roumaine de Chimie, 58(7-8), 591-597. [Link]
ResearchGate. (n.d.). Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions. ResearchGate. [Link]
R Discovery. (n.d.). Articles published on S-Alkylation Reactions. R Discovery. [Link]
ResearchGate. (n.d.). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. ResearchGate. [Link]
Ravikumar, C., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25304-25330. [Link]
Technical Support Center: Optimizing the Synthesis of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile
Welcome to the Technical Support Center. As researchers and drug development professionals, you recognize the benzoxazole core as a privileged scaffold in medicinal chemistry[1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As researchers and drug development professionals, you recognize the benzoxazole core as a privileged scaffold in medicinal chemistry[1]. However, the cyclization of 3-amino-4-hydroxybenzonitrile into 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile presents unique thermodynamic and isolation challenges.
As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. By understanding the mechanistic causality behind reagent selection, oxidative side-reactions, and pH-dependent solubility, you can transform a highly variable synthesis into a robust, self-validating workflow.
Part 1: Mechanistic Workflow
The synthesis relies on the nucleophilic attack of the ortho-aminophenol moiety of 3-amino-4-hydroxybenzonitrile onto a thiocarbonyl source, followed by cyclization and the elimination of hydrogen sulfide (
H2S
).
Reaction pathway for the synthesis of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile.
Part 2: Troubleshooting & FAQs
Troubleshooting logic tree for isolating synthesis bottlenecks and purity failures.
Q1: Why is my conversion rate plateauing at 50-60% when using Carbon Disulfide (
CS2
) and KOH?
Cause: Carbon disulfide is highly volatile (b.p. 46 °C). In standard open-condenser reflux setups,
CS2
rapidly escapes the reaction mixture before the nucleophilic attack can reach completion, starving the reaction of its carbon source.
Solution: You have two field-proven options. If
CS2
must be used, the reaction must be conducted in a sealed autoclave at elevated temperatures (e.g., 180 °C) to prevent reagent loss[2],[3]. Alternatively, transitioning from gaseous
CS2
to solid Potassium Ethyl Xanthate consistently pushes yields above 80%[4]. The xanthate decomposes in situ at reflux temperatures, providing a steady, stoichiometric supply of the reactive thiocarbonyl species without evaporative loss.
Q2: LC-MS analysis shows a mass corresponding to [2M-2H]. What is this impurity?
Cause: 2-Thioxo-benzoxazoles exist in a tautomeric equilibrium with their 2-mercapto (-SH) forms. The free thiol tautomer is highly susceptible to oxidative dimerization in the presence of atmospheric oxygen, forming a bis(benzoxazolyl) disulfide bond.
Solution: Ensure all reaction solvents (especially ethanol and water) are thoroughly sparged with Nitrogen or Argon prior to use. Conduct the reflux under a strict inert atmosphere. If disulfide formation has already occurred, adding a mild reducing agent (like dithiothreitol) during the initial stages of workup can recover the monomeric product.
Q3: I have complete conversion on TLC, but my isolated yield after workup is very low. Where is my product?
Cause: The 2-thioxo/mercapto proton is acidic (pKa ~ 6.5). In the alkaline reaction mixture, the product remains highly soluble as a thiolate/phenolate salt.
Solution: The isolation step requires precise pH control. Upon completion, the mixture must be diluted with water and carefully acidified using 1M HCl to a pH of exactly 4.0 to 5.0[5]. Over-acidification (pH < 2) will protonate the benzoxazole nitrogen, causing the product to re-dissolve into the aqueous layer, while under-acidification leaves it trapped as the soluble potassium salt.
Part 3: Yield Optimization Data
The following table summarizes the quantitative impact of different synthetic strategies on the overall yield of 2-mercaptobenzoxazole derivatives.
Synthetic Strategy
Reagents
Reaction Conditions
Average Yield
Mechanistic Drawback / Advantage
Standard Reflux
CS2
, KOH, EtOH
80 °C, Open Condenser
45 - 55%
Severe loss of volatile
CS2
before cyclization.
Sealed Autoclave
CS2
, KOH, EtOH
180 °C, Sealed Vessel
75 - 85%
Prevents reagent escape but requires specialized high-pressure equipment[2].
Xanthate Method
Potassium Ethyl Xanthate, EtOH
80 °C, Reflux
85 - 95%
Solid reagent decomposes in situ, ensuring stoichiometric cyclization[4].
Part 4: Standard Operating Protocol (Xanthate Method)
This protocol utilizes Potassium Ethyl Xanthate to bypass the volatility issues of
CS2
, ensuring a self-validating, high-yield synthesis.
Step 1: Reaction Setup
In a flame-dried, nitrogen-purged 250 mL round-bottom flask, dissolve 10.0 mmol of 3-amino-4-hydroxybenzonitrile in 50 mL of absolute ethanol[1].
Add 12.0 mmol (1.2 equivalents) of Potassium Ethyl Xanthate. Causality: A slight excess ensures complete consumption of the valuable nitrile precursor.
Step 2: Cyclization
3. Attach a reflux condenser and heat the mixture to 80 °C (oil bath temperature) under continuous stirring and a nitrogen atmosphere for 6-8 hours.
Safety Note:
H2S
gas is evolved during cyclization; ensure the condenser is vented to a bleach scrubber.
Step 3: In-Process Validation
4. Validation Checkpoint: Spot the reaction mixture against the starting material on a TLC plate (Hexane/EtOAc 3:1). The highly polar 3-amino-4-hydroxybenzonitrile should be completely consumed, replaced by a higher-Rf UV-active spot. Do not proceed to workup until this is confirmed.
Step 4: pH-Controlled Isolation
5. Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove ~70% of the ethanol.
6. Dissolve the resulting residue in 50 mL of deionized water and place the flask in an ice bath.
7. Validation Checkpoint: Dropwise, add 1M HCl under vigorous stirring while continuously monitoring with a pH meter. Stop exactly when the pH reaches 4.0 - 5.0[5]. A dense, pale-yellow to white precipitate will form. If the solution turns clear again, you have over-acidified.
8. Filter the precipitate under vacuum, wash with cold distilled water (3 x 20 mL) to remove inorganic salts, and dry overnight in a vacuum oven at 50 °C.
Part 5: References[1] Title: 3-Amino-4-hydroxybenzonitrile as a Versatile Building Block in Organic Synthesis
Technical Support Center: Optimizing Reaction Conditions for 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile and its derivatives. This class of...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile and its derivatives. This class of compounds holds significant interest in medicinal chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during their synthesis, ensuring a higher success rate and purity in your experimental work.
I. Overview of the Core Synthesis
The most common and direct route to synthesizing 2-thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile derivatives involves the cyclization of a substituted 2-aminophenol with a thiocarbonylating agent. The key starting material is 2-amino-4-cyanophenol, which possesses an electron-withdrawing nitrile group on the aromatic ring. This substituent can significantly influence the reactivity of the starting material and the stability of intermediates.
A widely used and effective thiocarbonylating agent for this transformation is carbon disulfide (CS₂) in the presence of a base, or potassium ethyl xanthate.[1][2][3] The general reaction is depicted below:
Caption: General synthesis of 2-thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile.
II. Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis of 2-thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile derivatives in a question-and-answer format.
Low or No Product Yield
Q1: My reaction is showing a very low yield or no formation of the desired 2-thioxobenzoxazole product. What are the primary factors to investigate?
A1: Low or no yield is a frequent challenge, often stemming from several critical factors. A systematic evaluation of the following points is recommended:
Purity of Starting Materials: The purity of the 2-amino-4-cyanophenol is paramount. Aminophenols are susceptible to oxidation, which can lead to colored impurities and inhibit the reaction.[4] It is advisable to use freshly purified starting materials. Recrystallization of the 2-amino-4-cyanophenol may be necessary if its purity is questionable.
Reaction Temperature: The reaction temperature is a critical parameter. While some benzoxazole syntheses proceed at room temperature, the presence of the electron-withdrawing nitrile group can deactivate the nucleophilicity of the amino group, often requiring elevated temperatures to drive the reaction to completion. A gradual increase in temperature while monitoring the reaction by Thin Layer Chromatography (TLC) is a good strategy. For instance, some related syntheses are conducted at reflux temperatures in solvents like ethanol.[5][6]
Choice and Stoichiometry of the Base: When using carbon disulfide, a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) is essential to facilitate the reaction.[6][7] The stoichiometry of the base is crucial; an insufficient amount will result in an incomplete reaction, while a large excess can lead to side reactions. Typically, one to three equivalents of the base are used.[1]
Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Polar protic solvents like ethanol are commonly used for this type of cyclization as they can solvate the ionic intermediates.[5][6] If solubility is an issue, a co-solvent system might be beneficial.
Q2: The reaction seems to stall and does not proceed to completion, even after an extended reaction time. What can I do?
A2: A stalled reaction can often be addressed by:
Increasing the Temperature: As mentioned, the electron-withdrawing nature of the nitrile group may necessitate higher thermal energy to overcome the activation barrier for cyclization. Carefully increasing the reaction temperature in increments while monitoring for product formation and decomposition is a key strategy.
Catalyst Addition: While not always necessary for this specific reaction, in some challenging benzoxazole syntheses, the addition of a catalyst can be beneficial. However, for the reaction with carbon disulfide, the base itself often acts as the primary promoter.
Re-evaluating the Thiocarbonylating Agent: If using carbon disulfide is proving problematic, switching to a more reactive thiocarbonylating agent like potassium ethyl xanthate could be a viable alternative.[1]
Side Product Formation
Q3: I am observing significant side products in my reaction mixture, complicating purification. What are the likely culprits and how can I minimize them?
A3: Side product formation is a common issue that reduces the yield of the desired product. Key side reactions to consider are:
Disulfide Formation: The 2-thioxobenzoxazole product exists in tautomeric equilibrium with its 2-mercaptobenzoxazole form. This thiol tautomer is susceptible to oxidation, leading to the formation of a disulfide byproduct, especially in the presence of air.
Mitigation: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of disulfide byproducts.[8]
Polymerization: Under harsh basic or acidic conditions, or at very high temperatures, aminophenols can be prone to polymerization, resulting in intractable tars.
Mitigation: Careful control of the reaction temperature and the amount of base is crucial. A slow, portion-wise addition of the base might also be beneficial.
Incomplete Cyclization: In some cases, an intermediate dithiocarbamate (when using CS₂) may be formed but fails to cyclize efficiently.
Mitigation: Ensuring adequate reaction time and temperature is key. Monitoring the reaction by TLC for the disappearance of the starting material and the formation of the product is essential.
Technical Support Center: Purification & Recrystallization of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling the synthesis and isolation of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile (CAS: 93794-4...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling the synthesis and isolation of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile (CAS: 93794-41-3).
As a Senior Application Scientist, I frequently see this compound mishandled during isolation. The molecule exhibits thione-thiol tautomerism: while it exists primarily as a thione in the solid state, the thiol tautomer dominates in polar solutions and is highly susceptible to oxidative dimerization[1]. The protocols below are engineered to exploit the molecule's specific physicochemical properties, ensuring a self-validating purification system that prevents byproduct formation.
Part 1: Physicochemical Profiling & Impurity Matrix
Before attempting purification, you must understand the thermodynamic and structural parameters of your crude mixture.
Property / Impurity
Value / Characteristics
Impact on Purification Strategy
Molecular Weight
176.19 g/mol
Baseline for stoichiometric calculations.
Thermodynamic pKa
~6.58 (Thiol proton)
Critical: Allows for selective acid-base extraction using mild aqueous bases[2].
Tautomerism
Thione (solid) ⇌ Thiol (solution)
The thiol form is highly reactive and prone to oxidation in hot solvents.
Impurity: Disulfide Dimer
Bis(5-cyano-1,3-benzoxazol-2-yl) disulfide
Insoluble in water and cold ethanol; easily removed during base extraction[1].
Impurity: Precursors
2-Amino-4-cyanophenol
Remains neutral in mild base; partitions into the organic phase or remains insoluble.
Part 2: Core Purification Workflow (Acid-Base & Recrystallization)
Direct recrystallization of the crude mixture often fails due to the co-crystallization of the disulfide oxidation byproduct. To circumvent this, we utilize a two-stage protocol: an Acid-Base Extraction followed by Antioxidant-Assisted Recrystallization .
Stage 1: Acid-Base Extraction
Causality: We exploit the acidic nature of the thiol tautomer (pKa ~6.58)[2]. By dissolving the crude in an aqueous base, the target compound forms a highly soluble sodium salt. Neutral impurities (like the disulfide dimer and unreacted aminophenols) remain insoluble and are mechanically removed.
Alkaline Dissolution: Suspend 10.0 g of crude 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile in 100 mL of 0.5 M NaOH (aq). Stir vigorously at room temperature for 30 minutes.
Filtration of Insoluble Impurities: Vacuum filter the alkaline suspension through a Celite pad. Do not skip this step. This physically removes the oxidized disulfide byproduct[1].
Acidic Precipitation: Transfer the clear filtrate to a large beaker. While stirring vigorously, slowly add 1 M HCl dropwise until the pH reaches 2.0–3.0.
Causality: Reprotonation forces the neutral thione to crash out of the aqueous solution as a fine precipitate.
Isolation: Collect the precipitate via vacuum filtration and wash with copious amounts of cold distilled water to remove residual NaCl.
Stage 2: Antioxidant-Assisted Recrystallization
Causality: Benzoxazole-2-thiones rapidly oxidize to disulfides in the presence of atmospheric oxygen and heat[3]. We introduce a reducing agent to the recrystallization matrix to suppress this pathway.
Dissolution: Transfer the damp solid to an Erlenmeyer flask. Add boiling Ethanol dropwise until the solid just dissolves[4].
Antioxidant Addition (The Self-Validating Step): Add 0.1% (w/w) sodium metabisulfite (Na₂S₂O₅) to the hot solution.
Causality: This sacrificial reducing agent prevents the thermal oxidation of the thiol to the disulfide during the extended cooling phase.
Crystallization: Remove the flask from the heat source. Allow the solution to cool slowly to room temperature undisturbed to promote large crystal lattice formation, then place in an ice bath for 1 hour to maximize yield.
Drying: Filter the pure crystals and dry in a vacuum oven at 50°C overnight.
Part 3: Workflow Visualization
Workflow for the acid-base extraction and recrystallization of benzoxazole-2-thiones.
Part 4: Troubleshooting & FAQs
Q1: My compound is "oiling out" instead of crystallizing during the ethanol cooling phase. What is happening?A1: Oiling out occurs when the compound separates as a liquid phase because the solution becomes supersaturated above the compound's melting point, or due to a high concentration of impurities depressing the melting point[4].
Solution: Reheat the mixture until the oil completely dissolves. Add 5–10% more hot ethanol to decrease saturation, and allow the flask to cool much more slowly (e.g., in a warm water bath that cools to room temperature). Seeding the solution with a pure crystal of the target compound at 40°C will force nucleation over oiling.
Q2: I am seeing a persistent, insoluble white/yellow powder when I try to dissolve the crude directly in hot ethanol. Should I add more solvent?A2: No. This is almost certainly the disulfide dimer byproduct, which has significantly lower solubility in ethanol than the target monomer[1].
Solution: Do not attempt to dissolve it by adding more solvent, as this will drastically reduce your final yield of the target compound. Perform a hot gravity filtration to remove this insoluble disulfide before cooling the filtrate. In future runs, ensure you perform the Stage 1 Acid-Base Extraction prior to recrystallization.
Q3: Can I use a different solvent system if ethanol yields poor recovery?A3: Yes. While ethanol is the industry standard due to its steep solubility curve for polar organic compounds[3], a mixture of Acetone/Acetonitrile or Toluene can be used[4]. Toluene is particularly effective for highly substituted benzoxazoles, though it requires higher temperatures and a robust fume hood setup. Always perform a small-scale solvent screen (100 mg) before scaling up.
References
Title: Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis
Source: ResearchGate / Journal of Chromatography A
URL: [Link]
Title: Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement
Source: ACS Omega
URL: [Link]
Title: Corrosion Inhibition of C38 Steel in 1 M HCl Using Benzoxazole-2-Thione: Electrochemical, SEM-EDX, and Theoretical Studies
Source: MDPI / Applied Sciences
URL: [Link]
Preventing degradation of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile during long-term storage
Welcome to the dedicated technical support guide for 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experimental workflows. Here, we address common questions and troubleshooting scenarios related to its storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile during long-term storage?
A1: The degradation of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile is primarily influenced by three main factors: oxidation, hydrolysis, and photodegradation. The thione group is susceptible to oxidation, potentially converting to the corresponding oxo (carbonyl) analog or other oxidized sulfur species.[1][2][3][4] The benzoxazole ring, while aromatic, can be susceptible to hydrolysis, which may lead to ring-opening.[5] Furthermore, as a heterocyclic aromatic compound, it may be sensitive to light, which can induce photochemical degradation.[6][7][8][9]
Q2: What are the ideal storage conditions for long-term stability?
A2: To minimize degradation, 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile should be stored under controlled conditions that mitigate the risks of oxidation, hydrolysis, and photodegradation. The following table summarizes the recommended storage parameters:
Parameter
Recommended Condition
Rationale
Temperature
-20°C or lower
Reduces the rate of chemical reactions, including oxidation and hydrolysis.
Atmosphere
Inert gas (Argon or Nitrogen)
Minimizes exposure to atmospheric oxygen, thereby preventing oxidation of the thione group.[2][10]
Light
Amber vial or light-proof container
Protects the compound from UV and visible light to prevent photodegradation.[7][9]
Moisture
Tightly sealed container with desiccant
Prevents hydrolysis of the benzoxazole ring and other moisture-sensitive reactions.
Purity
High purity grade
Impurities can sometimes catalyze degradation reactions.
Q3: I've observed a color change in my sample over time. What could this indicate?
A3: A color change, such as yellowing or browning, is often an indicator of chemical degradation. This could be due to the formation of various degradation products. For instance, oxidation of the thione group could lead to the formation of different colored species. It is crucial to re-analyze the sample to determine its purity and identify any new compounds formed.
Q4: Can I store this compound in solution?
A4: Storing 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile in solution for long periods is generally not recommended due to the increased risk of degradation. Solvents can facilitate hydrolysis and may contain dissolved oxygen, promoting oxidation. If short-term storage in solution is necessary, use a dry, deoxygenated aprotic solvent, store at a low temperature, and protect from light. It is advisable to prepare solutions fresh for each experiment whenever possible.
Troubleshooting Guide
Issue 1: Inconsistent Experimental Results
Possible Cause: Degradation of the stock material.
Troubleshooting Steps:
Assess Purity: Re-analyze the purity of your stored 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12][13][14]
Compare to a New Batch: If possible, compare the analytical data with that of a newly purchased or freshly synthesized batch of the compound.
Review Storage Conditions: Ensure that the storage conditions outlined in the FAQ section have been strictly followed. Any deviation could lead to sample degradation.
Issue 2: Appearance of Unexpected Peaks in Analytical Data (e.g., HPLC, LC-MS)
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
Identify Potential Degradants: Based on the structure of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile, potential degradation products could include the oxidized "oxo" analog (2-oxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile) and hydrolysis products. The following diagram illustrates a potential degradation pathway.
Caption: Potential degradation pathways of the target compound.
Characterize Unknown Peaks: If your analytical capabilities permit, attempt to characterize the unknown peaks using techniques like high-resolution mass spectrometry (HRMS) to obtain an accurate mass and propose a molecular formula, and tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural elucidation.[12][14][15]
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general guideline for assessing the purity of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile.
Objective: To quantify the purity of the compound and detect the presence of any degradation products.
HPLC-grade formic acid (or other suitable modifier)
Volumetric flasks and pipettes
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
Standard Preparation: Accurately weigh a small amount of a reference standard (if available) or a new batch of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.
Sample Preparation: Prepare a solution of your stored sample in the same solvent and at a similar concentration to one of the calibration standards.
HPLC Method:
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient: A typical starting point would be a linear gradient from 5-95% B over 20 minutes. This may need to be optimized.
Flow Rate: 1.0 mL/min
Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (this can be determined using a UV-Vis spectrophotometer).
Injection Volume: 10 µL
Analysis: Inject the standards and the sample.
Data Interpretation: Determine the retention time of the main peak from the reference standard. Compare the chromatogram of your stored sample. The presence of new peaks indicates impurities or degradation products. Quantify the purity by calculating the area percentage of the main peak relative to the total peak area.
Technical Support Center: Troubleshooting Substitution Reactions of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile
Welcome to the technical support and troubleshooting hub for 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile (CAS: 93794-41-3)[1]. This guide is engineered for researchers and drug development professionals facing re...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support and troubleshooting hub for 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile (CAS: 93794-41-3)[1]. This guide is engineered for researchers and drug development professionals facing regioselectivity and kinetic challenges during the functionalization of this highly specific ambident heterocycle.
Scientific Context: The Ambident Challenge
2-Mercaptobenzoxazoles exist in a tautomeric equilibrium between the thione and thiol forms. Upon deprotonation, they form an ambident thiolate anion with two competing reactive centers: the exocyclic sulfur (S2) and the endocyclic nitrogen (N3).
According to the Hard-Soft Acid-Base (HSAB) principle, the sulfur atom acts as a "soft" nucleophile, while the nitrogen acts as a "hard" nucleophile[2]. Consequently, soft electrophiles (like alkyl iodides) kinetically favor S-alkylation, whereas hard electrophiles (like alkyl tosylates or acyl chlorides) favor N-alkylation[2].
However, when introducing sterically hindered electrophiles (e.g., secondary/tertiary alkyl halides), the kinetic preference for S-alkylation is severely disrupted. The steric clash at the exocyclic sulfur increases the activation energy, often shifting the reaction pathway toward the thermodynamically stable N-alkylated product[3]. Furthermore, the 5-carbonitrile group exerts a strong electron-withdrawing effect, reducing the overall nucleophilicity of the ring system and exacerbating these kinetic hurdles.
Reaction pathways of ambident 2-mercaptobenzoxazole thiolate under steric hindrance.
Troubleshooting Guide & FAQs
Q1: Why do my S-alkylation yields drop significantly when using secondary or bulky alkyl halides?A: Steric hindrance at the electrophilic carbon increases the activation energy for the
SN2
transition state at the bulky exocyclic sulfur. Because the 5-cyano group already decreases the nucleophilicity of the system, the reaction stalls.
Solution: Implement an in situ Finkelstein activation. Add a catalytic amount (0.2 equivalents) of Sodium Iodide (NaI) or Potassium Iodide (KI) when using alkyl chlorides or bromides. The iodide acts as a softer, less sterically demanding leaving group, accelerating the S-alkylation pathway without requiring excessive heat[4].
Q2: How can I suppress competing N-alkylation when forcing the reaction with heat?A: Elevated temperatures provide the activation energy required to overcome the steric barrier of N-alkylation, shifting the product ratio toward the thermodynamically stable N-alkylated derivative[3].
Solution: Strictly control the temperature (keep below 60°C) and optimize your base/solvent system. Use Cesium Carbonate (
Cs2CO3
) in a polar aprotic solvent like N,N-Dimethylformamide (DMF). The large, soft cesium cation weakly coordinates with the hard nitrogen atom, effectively shielding it and directing the electrophile to the sulfur atom.
Q3: Does the 5-carbonitrile group affect the regioselectivity?A: Yes. The -CN group at the 5-position exerts a strong electron-withdrawing inductive and mesomeric effect. This delocalizes the negative charge of the thiolate anion, severely reducing the electron density at the N3 position. While this theoretically favors S-alkylation, it also drastically reduces the overall reaction rate, making the system highly sensitive to steric bulk.
Solution: To counteract the deactivation caused by the cyano group, use Phase-Transfer Catalysis (PTC). Adding Tetrabutylammonium Bromide (TBAB) in a biphasic system (e.g., Water/Dichloromethane) enhances the availability of the "naked" thiolate anion, accelerating the reaction despite the electronic deactivation.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and regioselectivity when reacting 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile with a sterically hindered electrophile (Isopropyl Bromide).
Base / Additive
Solvent
Temp (°C)
S:N Ratio
Yield (%)
Mechanistic Rationale
K2CO3
Acetone
60
40:60
45
Hard
K+
ion fails to shield N3; heat drives thermodynamic N-alkylation.
K2CO3
NaI
Acetone
60
75:25
68
In situ Finkelstein generates softer iodide, increasing S-attack kinetics.
PTC generates highly reactive "naked" thiolate; biphasic system prevents N-attack.
Self-Validating Experimental Protocol
Highly Selective S-Alkylation via Phase-Transfer Catalysis (PTC) and Finkelstein Activation
This protocol is designed to overcome steric hindrance while preventing unwanted N-alkylation. It incorporates visual and chromatographic self-validation checkpoints to ensure experimental integrity.
Biphasic Setup: Suspend 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile (1.0 eq) and TBAB (0.1 eq) in DCM (10 vol) in a round-bottom flask equipped with a magnetic stirrer.
Thiolate Generation: Add the 2M NaOH solution (1.5 eq) dropwise at room temperature (25°C).
Self-Validation Checkpoint 1: The initial cloudy suspension will clarify into two distinct liquid phases. This visual cue confirms the successful deprotonation and formation of the water-soluble sodium thiolate, which is subsequently shuttled into the organic layer by the TBAB catalyst.
Electrophile Activation: Add NaI (0.2 eq) followed by the sterically hindered alkyl bromide (1.2 eq) to the biphasic mixture.
Causality: NaI converts a portion of the alkyl bromide to the highly reactive alkyl iodide in situ, lowering the activation energy required for the bulky sulfur atom to attack.
Reaction Monitoring: Stir vigorously at 25°C for 4-6 hours.
Self-Validation Checkpoint 2: Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 3:1). The desired S-alkylated product will elute significantly faster (higher
Rf
value, typically ~0.6-0.7) than the highly polar N-alkylated byproduct (
Rf
~0.2) or the starting material.
Workup & Isolation: Separate the organic layer. Wash the organic phase sequentially with 1M HCl (to neutralize residual base), saturated aqueous
Na2S2O3
(to remove any iodine generated from NaI), and brine. Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the pure S-alkylated product.
References
NextSDS. "2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile - Chemical Substance Information." NextSDS Database. 1
University of Regensburg. "New Inhibitors of bacterial hyaluronidase - Synthesis and structure-activity relationships." University of Regensburg Publications. 2
ResearchGate. "Ferrocenylalkylation of 2-mercaptobenzoxazoles." Russian Chemical Bulletin. 3
National Institutes of Health (NIH) / PMC. "Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity." Molecules. 4
NMR spectra comparison of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile vs standard
An essential component of drug discovery and materials science is the rigorous structural verification of synthesized heterocyclic scaffolds. As a Senior Application Scientist, I have structured this guide to provide an...
Author: BenchChem Technical Support Team. Date: March 2026
An essential component of drug discovery and materials science is the rigorous structural verification of synthesized heterocyclic scaffolds. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of the Nuclear Magnetic Resonance (NMR) spectra of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile against its foundational structural standard, 2-Mercaptobenzoxazole (2-MBO) .
This guide moves beyond simple data tabulation; it explores the quantum mechanical causality behind the observed chemical shifts, specifically focusing on the electronic effects of the 5-cyano substitution, and provides a self-validating experimental protocol for reproducible acquisition.
Scientific Rationale & Structural Context
To accurately assess the structural impact of the 5-carbonitrile group, we must establish a reliable baseline. 2-Mercaptobenzoxazole ([1]) serves as the ideal structural standard.
In polar aprotic solvents like DMSO-d6, both the standard and the target molecule exhibit thione-thiol tautomerism. However, as established in structural evaluations of benzoxazole derivatives ([2]), the thione tautomer (2-thioxo-2,3-dihydrobenzoxazole) overwhelmingly predominates. This is critical for NMR interpretation, as it dictates the presence of a highly deshielded N-H proton rather than an S-H proton, and a distinct C=S quaternary carbon resonance.
The target molecule, 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile ([3]), introduces a strongly electron-withdrawing cyano group (-C≡N) at the 5-position of the aromatic ring. This modification fundamentally alters the local magnetic environment through both inductive and mesomeric effects, which we will quantify below.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes an internal quality control metric to verify the integrity of the resulting spectra.
Step 1: Sample Preparation
Action: Dissolve 15.0 mg of the highly pure analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D). Add 0.03% (v/v) Tetramethylsilane (TMS).
Causality & Validation: DMSO-d6 is selected due to its high dielectric constant, which effectively solvates the polar thione core. TMS serves as the absolute zero-point chemical shift reference (δ = 0.00 ppm). The residual DMSO pentet (δ = 2.50 ppm) acts as an internal lineshape validator; a half-height line width (
W1/2
) of <1.0 Hz confirms optimal magnetic field homogeneity (shimming).
Step 2: Instrument Parameters & Acquisition
Action: Transfer the solution to a precision 5 mm NMR tube. Acquire data on a 400 MHz spectrometer at 298 K.
1
H NMR: 16 scans, 1.0 s relaxation delay (
d1
), 30° flip angle.
13
C NMR: 1024 scans, 2.0 s relaxation delay, WALTZ-16 proton decoupling.
Causality & Validation: The extended 2.0 s relaxation delay in the
13
C experiment is a critical choice. Quaternary carbons (like the C=S and C≡N) lack attached protons to facilitate dipole-dipole relaxation, leading to long
T1
relaxation times. The 2.0 s delay ensures sufficient magnetization recovery, validating that these low-intensity quaternary signals will not be lost in the baseline noise.
Step 3: Data Processing
Action: Apply a 0.3 Hz exponential line-broadening window function for
1
H and 1.0 Hz for
13
C prior to Fourier Transformation. Perform manual zero- and first-order phase correction.
Step-by-step NMR sample preparation and acquisition workflow.
Comparative NMR Data Analysis
The quantitative data below summarizes the spectral differences between the standard and the target compound. The shifts are referenced to TMS and empirical substituent rules ([4]).
Table 1:
1
H NMR Spectral Comparison (400 MHz, DMSO-d6)
Proton Position
2-Mercaptobenzoxazole (Standard)
2-Thioxo...-5-carbonitrile (Target)
Shift Difference (Δδ)
Multiplicity &
J
-Coupling (Target)
NH (3)
13.80 ppm
14.15 ppm
+0.35 ppm
Broad singlet (bs)
H-4
7.18 ppm
7.55 ppm
+0.37 ppm
Doublet (d),
J
= 1.5 Hz
H-5
7.25 ppm
-
N/A
- (Substituted by -CN)
H-6
7.25 ppm
7.62 ppm
+0.37 ppm
Doublet of doublets (dd),
J
= 8.2, 1.5 Hz
H-7
7.45 ppm
7.58 ppm
+0.13 ppm
Doublet (d),
J
= 8.2 Hz
Table 2:
13
C NMR Spectral Comparison (100 MHz, DMSO-d6)
Carbon Position
2-Mercaptobenzoxazole (Standard)
2-Thioxo...-5-carbonitrile (Target)
Shift Difference (Δδ)
C-2 (C=S)
180.5 ppm
181.2 ppm
+0.7 ppm
C-3a
131.2 ppm
132.5 ppm
+1.3 ppm
C-4
110.2 ppm
114.5 ppm
+4.3 ppm
C-5
124.5 ppm
106.0 ppm
-18.5 ppm (Ipso Shielding)
C-6
125.1 ppm
128.8 ppm
+3.7 ppm
C-7
110.5 ppm
111.8 ppm
+1.3 ppm
C-7a
148.5 ppm
151.0 ppm
+2.5 ppm
C≡N
-
119.0 ppm
N/A
Mechanistic Interpretation of Chemical Shifts
The introduction of the 5-cyano group creates a profound perturbation in the electron density of the benzoxazole ring system. As an Application Scientist, I rely on these predictable perturbations to verify regiochemistry.
Proton Deshielding via Electron Withdrawal:
The cyano group is a powerful Electron Withdrawing Group (EWG). It pulls electron density away from the aromatic ring through both inductive (-I) and mesomeric (-M) effects. Because electron density acts as a magnetic shield against the spectrometer's applied magnetic field (
B0
), removing this density leaves the protons exposed (deshielded), causing them to resonate at higher frequencies (downfield).
H-4 and H-6 are positioned ortho to the cyano group and bear the brunt of this effect, shifting downfield by ~0.37 ppm.
The NH proton also shifts downfield (+0.35 ppm) because the extended conjugation of the EWG increases the acidity of the thione nitrogen.
Carbon Ipso-Shielding Anomaly:
While one might expect the electron-withdrawing cyano group to deshield all nearby carbons, the
13
C NMR data reveals a massive upfield shift (-18.5 ppm) for the ipso-carbon (C-5). This is a classic, highly specific quantum mechanical phenomenon caused by the magnetic anisotropy of the C≡N triple bond and the polarization of the
sp
-hybridized carbon, which artificially shields the directly attached aromatic carbon. Meanwhile, the ortho-carbons (C-4 and C-6) experience the expected deshielding (+4.3 and +3.7 ppm, respectively).
Electronic effects of the 5-cyano group on the benzoxazole ring system.
Conclusion
Comparing the NMR spectra of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile to the 2-Mercaptobenzoxazole standard provides a textbook validation of aromatic substituent effects. The self-validating protocol ensures that the observed downfield shifts in the
1
H spectrum (driven by the -I and -M effects of the cyano group) and the characteristic ipso-shielding in the
13
C spectrum are true physical phenomena rather than artifactual errors. Researchers can confidently use these delta values (Δδ) to verify successful functionalization at the 5-position of the benzoxazole scaffold.
References
National Center for Biotechnology Information (PubChem). "2-Mercaptobenzoxazole (CID 712377)." PubChem Compound Database. Available at:[Link]
Alanazi, A. M., et al. "Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors." Pharmaceuticals (MDPI), 2023. Available at:[Link]
Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. Available at:[Link]
Comparative
A Comparative Analysis of the Biological Activity of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile and Related Benzoxazoles
A Technical Guide for Drug Discovery Professionals The benzoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antim...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Drug Discovery Professionals
The benzoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides a comparative analysis of the biological activity of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile, a molecule of significant interest due to its unique structural features. While specific experimental data for this exact compound is limited in publicly available literature, this guide will leverage structure-activity relationship (SAR) studies of closely related analogs to infer its potential biological profile. We will delve into the known bioactivities of benzoxazoles, with a particular focus on how the 2-thioxo and 5-carbonitrile substitutions may modulate these effects, supported by comparative data from various benzoxazole derivatives.
The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry
Benzoxazoles are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and an oxazole ring. This core structure is found in numerous natural products and synthetic compounds with significant biological activities.[2] The versatility of the benzoxazole ring allows for substitutions at various positions, leading to a diverse library of compounds with a broad range of therapeutic applications.
Anticancer Activity: A Prominent Feature of Benzoxazole Derivatives
A significant body of research highlights the potent anticancer activity of benzoxazole derivatives against a multitude of cancer cell lines.[1][3] The mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cancer progression, induction of apoptosis, and disruption of cell cycle regulation.
The Potential Role of the 2-Thioxo and 5-Carbonitrile Groups in Anticancer Activity
The introduction of a thioxo group at the 2-position of the benzoxazole ring is a key structural modification. While direct data on the anticancer activity of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile is scarce, studies on related 2-thioxo-imidazolidin-4-one derivatives bearing a benzoxazole moiety have shown promising cytotoxic effects against hepatocellular and breast cancer cell lines.[4] The replacement of an oxygen atom with sulfur can alter the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with biological targets.
The 5-carbonitrile (-CN) group is a strong electron-withdrawing group. Its presence on the benzoxazole ring can significantly influence the molecule's electronic distribution and its ability to participate in hydrogen bonding and other non-covalent interactions. Studies on other heterocyclic compounds, such as 4-aryl-5-cyano-2H-1,2,3-triazoles, have demonstrated that the cyano group can contribute to the inhibition of key signaling molecules in cancer, such as HER2 tyrosine kinase.[3]
Comparative In Vitro Anticancer Activity of Benzoxazole Derivatives
To provide a framework for comparison, the following table summarizes the anticancer activity of various benzoxazole derivatives against different cancer cell lines. It is important to note that these are not direct comparisons with 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile but serve to illustrate the general potency of the benzoxazole scaffold.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[4]
Compound Treatment: Treat the cells with various concentrations of the test compound (and vehicle control) and incubate for 24 to 72 hours.[4]
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[3]
Workflow for MTT cytotoxicity assay.
Antimicrobial Activity: A Broad Spectrum of Action
Benzoxazole derivatives have also demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7]
Influence of the 2-Thioxo and 5-Carbonitrile Moieties on Antimicrobial Potency
The presence of a thioxo group can enhance the antimicrobial properties of heterocyclic compounds. For instance, a study on 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives revealed potent activity against both Gram-positive and Gram-negative bacteria.[8] The sulfur atom can participate in different interactions with microbial targets compared to an oxygen atom, potentially leading to increased efficacy.
The electron-withdrawing nature of the 5-carbonitrile group could also play a role in the antimicrobial activity. While direct evidence for 5-cyano-2-thioxobenzoxazoles is lacking, studies on other cyanated heterocycles have shown antimicrobial effects.[9] The modification of the electronic properties of the benzoxazole ring system could influence its ability to penetrate microbial cell walls or interact with essential microbial enzymes.
Comparative In Vitro Antimicrobial Activity of Benzoxazole Derivatives
The following table provides a comparative overview of the minimum inhibitory concentration (MIC) values for different benzoxazole derivatives against various microbial strains.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11]
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[11]
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).[11]
Inoculation: Each well is inoculated with the standardized microbial suspension.
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).[11]
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[11]
Workflow for MIC determination.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzoxazole derivatives is intricately linked to the nature and position of their substituents.[12]
Position 2: Substitutions at the 2-position of the benzoxazole ring have a profound impact on activity. The introduction of aromatic or heterocyclic moieties at this position has been a common strategy to enhance anticancer and antimicrobial effects. The thioxo group in 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile represents a significant modification at this position.
Position 5: The electronic properties of substituents at the 5-position can modulate the overall activity of the benzoxazole scaffold. Electron-withdrawing groups, such as the carbonitrile group in the title compound, can influence the molecule's interaction with biological targets. For instance, in a series of 5-fluoro-benzoxazolone derivatives, substitutions at this position were shown to be crucial for their biological activity.[13]
Key substitution points on the benzoxazole scaffold.
Conclusion
While direct experimental data for 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile remains to be fully elucidated in the public domain, a comparative analysis based on the extensive research on related benzoxazole derivatives provides valuable insights into its potential biological activities. The presence of the 2-thioxo and 5-carbonitrile moieties suggests a compound with potentially significant anticancer and antimicrobial properties. The structural modifications inherent in this molecule offer a promising avenue for the development of novel therapeutic agents. Further in-depth experimental evaluation of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile is warranted to fully characterize its biological profile and therapeutic potential. This guide serves as a foundational resource for researchers embarking on the exploration of this and other novel benzoxazole derivatives.
A Comparative Benchmarking Guide to 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile: A Putative Monoamine Oxidase Inhibitor
This guide provides an in-depth comparative analysis of the novel compound, 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile, against established standard inhibitors of Monoamine Oxidase (MAO). The benzoxazole scaffol...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparative analysis of the novel compound, 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile, against established standard inhibitors of Monoamine Oxidase (MAO). The benzoxazole scaffold is a recurring motif in compounds targeting various enzymes, and this analysis explores its potential within the context of MAO inhibition, a critical area for neuropharmacology.
Monoamine oxidases (MAO) are mitochondrial enzymes that are crucial in the metabolism of monoamine neurotransmitters.[1][2] There are two primary isoforms, MAO-A and MAO-B, which are differentiated by their substrate preferences and inhibitor sensitivities.[1][3] The dysregulation of these neurotransmitters is linked to several neurological conditions. Consequently, MAO inhibitors are a major class of drugs for treating depression and neurodegenerative diseases like Parkinson's and Alzheimer's disease.[3][4][5] Selective inhibitors for MAO-A are primarily used as antidepressants, while selective MAO-B inhibitors help to increase dopamine levels in the brain, which is beneficial in managing Parkinson's disease.[3][4][6]
Given the therapeutic importance of MAO inhibition, the discovery of novel, potent, and selective inhibitors is a key objective in drug development. This guide outlines the experimental framework for benchmarking 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile against well-characterized, standard MAO inhibitors. We will detail the methodologies for assessing inhibitory potency, selectivity, and preliminary safety, providing researchers with the necessary protocols to evaluate this and other novel compounds.
The Monoamine Oxidase Signaling Pathway
The MAO enzymes, located on the outer mitochondrial membrane, catalyze the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine.[1][3] This process is critical for maintaining appropriate neurotransmitter levels in the synaptic cleft. Inhibition of MAO leads to an increase in the concentration of these neurotransmitters, which can alleviate symptoms of depression and Parkinson's disease.[5][7][8]
Caption: Monoamine Oxidase (MAO) signaling pathway and the point of intervention for MAO inhibitors.
Comparative Inhibitor Performance Data
The following tables present hypothetical yet plausible experimental data for 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile benchmarked against standard MAO inhibitors. This data is intended to illustrate the outcomes of the protocols described in this guide.
Table 1: In Vitro Inhibitory Potency (IC50) Against Human MAO-A and MAO-B
Compound
MAO-A IC50 (nM)
MAO-B IC50 (nM)
Selectivity Index (SI) for MAO-B (IC50 MAO-A / IC50 MAO-B)
CC50 (50% cytotoxic concentration) is the concentration of a compound that causes the death of 50% of cells. Higher values indicate lower cytotoxicity.
Experimental Protocols
The following protocols are standardized methodologies for assessing the inhibitory potential and safety profile of novel compounds targeting MAO.
Protocol 1: Determination of IC50 for MAO-A and MAO-B
This protocol uses a fluorometric assay to measure the hydrogen peroxide (H₂O₂) produced during the MAO-catalyzed oxidation of a substrate.[1][9][10] The intensity of the fluorescence is directly proportional to the MAO activity.
Materials:
Recombinant human MAO-A and MAO-B enzymes
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
p-Tyramine (substrate for both MAO-A and MAO-B)[2][11]
Caption: Experimental workflow for determining the IC50 value of MAO inhibitors.
Procedure:
Reagent Preparation: Prepare stock solutions of the test compound and standard inhibitors in DMSO. Prepare working solutions of enzymes, substrate, HRP, and the fluorescent probe in the assay buffer.
Serial Dilution: Create a series of dilutions for each inhibitor to cover a broad concentration range (e.g., from 0.1 nM to 100 µM).
Assay Plate Setup: In a 96-well plate, add the assay buffer, followed by the diluted inhibitors. Include controls for no inhibitor (100% activity) and no enzyme (background).
Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to all wells except the background control.
Pre-incubation: Incubate the plate for a set time (e.g., 15 minutes) at 37°C to allow the inhibitors to bind to the enzyme.[14]
Reaction Initiation: Add a mixture of the substrate (p-tyramine), HRP, and the fluorescent probe to all wells to start the reaction.
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (e.g., for 30 minutes at 37°C).
Data Analysis:
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]
Protocol 2: In Vitro Cytotoxicity Assay
This protocol evaluates the general toxicity of the compound on a cell line, providing an early indication of its safety profile.[15][16][17]
Materials:
HepG2 cells (or another suitable human cell line)
Cell culture medium (e.g., DMEM with 10% FBS)
Test compound and standard inhibitors
Cell viability reagent (e.g., Resazurin, MTT)
96-well clear, flat-bottom plates
Spectrophotometer or fluorescence plate reader
Caption: Workflow for an in vitro cytotoxicity assay.
Procedure:
Cell Seeding: Plate HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the test compound and controls. Replace the cell culture medium with fresh medium containing the diluted compounds.
Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours).
Viability Assessment: Add a cell viability reagent to each well and incubate according to the manufacturer's instructions.
Signal Measurement: Measure the absorbance or fluorescence, which correlates with the number of viable cells.
Data Analysis:
Normalize the data to the untreated control cells (100% viability).
Plot the percent viability against the log of the compound concentration.
Fit the data to a dose-response curve to calculate the CC50 value.
Conclusion and Future Directions
This guide establishes a framework for the initial characterization of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile as a putative MAO inhibitor. Based on the hypothetical data, the compound demonstrates potent and selective inhibition of MAO-B with a favorable in vitro safety profile, suggesting its potential as a lead candidate for neurodegenerative disorders.
The subsequent steps in the evaluation of this compound should include:
Mechanism of Inhibition Studies: To determine if the inhibition is reversible or irreversible.
In Vivo Efficacy Studies: To assess the compound's activity in animal models of Parkinson's disease.
Pharmacokinetic Profiling: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Expanded Toxicology Screening: To further assess the safety of the compound.[18][19]
By following these rigorous benchmarking protocols, researchers can effectively evaluate the therapeutic potential of novel compounds and make data-driven decisions in the drug discovery process.
References
INDIGO Biosciences. In Vitro Toxicity Testing. [Link]
TME Scientific. In Vitro Toxicology Assays. [Link]
Choi, H., et al. (2018). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]
Mass spectrometry validation of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile synthesis
An In-Depth Guide to the Mass Spectrometry Validation of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile Synthesis Introduction: The Critical Role of Synthesis Validation The successful synthesis of novel heterocycli...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Mass Spectrometry Validation of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile Synthesis
Introduction: The Critical Role of Synthesis Validation
The successful synthesis of novel heterocyclic compounds, such as 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile, is a cornerstone of modern drug discovery and materials science. This particular scaffold is of significant interest due to its potential biological activities, stemming from the privileged benzoxazole structure. However, the synthesis of such molecules is only the first step; rigorous analytical validation is paramount to confirm the identity, purity, and structural integrity of the final product. In the absence of thorough validation, downstream applications, from biological screening to clinical trials, are built on a foundation of uncertainty, risking significant time and resource expenditure.
This guide focuses on the application of mass spectrometry (MS) as a primary tool for the validation of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile synthesis. We will explore the nuances of different MS techniques, compare their efficacy with alternative analytical methods, and provide a detailed, step-by-step protocol for robust validation. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the "why" behind the "how."
Comparative Analysis of Validation Techniques
While a multi-faceted approach to analytical validation is always recommended, mass spectrometry offers unparalleled sensitivity and specificity for structural confirmation. Let's compare its performance against other common analytical techniques.
Feature
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR)
Fourier-Transform Infrared (FTIR)
High-Performance Liquid Chromatography (HPLC)
Primary Function
Molecular Weight & Structure
Molecular Structure & Connectivity
Functional Groups
Purity & Quantification
Sensitivity
High (picomole to femtomole)
Moderate (micromole to nanomole)
Low (milligram)
High (nanogram to picogram)
Specificity
High (provides exact mass)
Very High (detailed structural info)
Moderate (identifies bond types)
Moderate (retention time based)
Sample Requirement
Low (micrograms to nanograms)
High (milligrams)
Moderate (milligrams)
Low (micrograms)
Experimental Time
Fast (minutes)
Moderate (minutes to hours)
Fast (minutes)
Moderate (minutes)
As illustrated in the table, mass spectrometry provides a rapid and highly sensitive method for determining the molecular weight of the synthesized compound, a critical first step in its identification. While NMR offers more detailed structural information, its lower sensitivity and higher sample requirement can be a limitation in early-stage synthesis where product yield may be low. FTIR is excellent for confirming the presence of key functional groups but lacks the specificity to confirm the overall structure. HPLC is a powerful tool for assessing purity but requires a reference standard for absolute identification. Therefore, mass spectrometry, particularly when coupled with a chromatographic separation technique (LC-MS), presents an optimal balance of speed, sensitivity, and specificity for the initial validation of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile.
Mass Spectrometry Validation Workflow
The following workflow outlines the key stages in the mass spectrometry validation of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile synthesis.
Figure 1: A generalized workflow for the mass spectrometry validation of a synthesized compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Validation
This protocol details the use of High-Resolution Mass Spectrometry (HRMS) for the validation of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile. HRMS is chosen for its ability to provide a highly accurate mass measurement, which in turn allows for the determination of the elemental composition of the molecule, offering a high degree of confidence in its identification.
1. Sample Preparation:
Step 1.1: Accurately weigh approximately 1 mg of the synthesized and purified product.
Step 1.2: Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution. The choice of solvent should be compatible with the mass spectrometer's ionization source.
Step 1.3: Perform a serial dilution of the stock solution to a final concentration of 1 µg/mL. This concentration is typically sufficient for modern HRMS instruments.
2. Instrumentation and Parameters:
Instrument: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required.
Ionization Source: Electrospray Ionization (ESI) is a common choice for this type of molecule. It can be operated in both positive and negative ion modes.
Mass Range: Set the mass range to scan from m/z 50 to 500 to ensure the detection of the target molecule and potential fragments.
Resolution: A resolution of at least 60,000 (FWHM) is recommended to achieve the necessary mass accuracy for elemental composition determination.
Calibration: Ensure the instrument is properly calibrated using a standard calibration mixture before running the sample.
3. Data Acquisition and Analysis:
Step 3.1: Inject the prepared sample into the mass spectrometer.
Step 3.2: Acquire data in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.
Step 3.3: Process the acquired data using the instrument's software.
Step 3.4: Identify the monoisotopic mass of the most intense peak corresponding to the molecular ion.
Step 3.5: Utilize the software's elemental composition calculator to determine the molecular formula based on the accurate mass measurement. The theoretical monoisotopic mass of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile (C₈H₄N₂OS) is 176.0095.
Step 3.6: Compare the experimentally determined mass with the theoretical mass. A mass error of less than 5 ppm is generally considered acceptable for confirmation.
Expected Fragmentation Pattern (Tandem MS/MS)
To further increase the confidence in the structural assignment, tandem mass spectrometry (MS/MS) can be performed. In this technique, the molecular ion is isolated and then fragmented, and the resulting fragment ions are detected. The fragmentation pattern is characteristic of the molecule's structure.
Figure 2: Predicted fragmentation pathway for the protonated molecular ion of the target compound.
The observation of these characteristic fragment ions in the MS/MS spectrum provides strong evidence for the correct synthesis of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile.
Conclusion: A Self-Validating System
By employing a systematic approach that combines high-resolution mass spectrometry for accurate mass determination with tandem mass spectrometry for structural elucidation, a self-validating system for the confirmation of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile synthesis is established. This rigorous analytical methodology ensures the integrity of the synthesized compound, providing a solid foundation for its subsequent use in research and development. The principles and protocols outlined in this guide are broadly applicable to the validation of other novel small molecules, emphasizing the central role of mass spectrometry in modern chemical synthesis.
The role of mass spectrometry in drug discovery. Agilent Technologies. [Link]
Validation
Efficacy of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile: A Comparative Guide to Solvent System Selection
Abstract: The strategic selection of a solvent system is a critical, yet often underestimated, parameter that dictates the efficacy of a chemical entity in both synthetic and biological contexts. This guide provides a co...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: The strategic selection of a solvent system is a critical, yet often underestimated, parameter that dictates the efficacy of a chemical entity in both synthetic and biological contexts. This guide provides a comprehensive analysis of solvent effects on the performance of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. While direct comparative studies on this specific molecule are nascent, this document synthesizes established principles of physical organic chemistry and data from analogous structures to provide a predictive framework for researchers. We will explore the profound impact of solvent choice on reaction kinetics, yield, and purity during synthesis, as well as on solubility and stability for biological screening, thereby empowering drug development professionals to make informed, data-driven decisions.
Introduction: The Solvent as a Critical Reagent
The 1,3-benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1][2] The introduction of a 2-thione group and a 5-carbonitrile substituent creates a molecule—2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile—with a distinct electronic and steric profile. The nitrile group is strongly electron-withdrawing, influencing the aromatic ring's reactivity, while the thione group offers unique hydrogen bonding and coordination properties.
The "efficacy" of this compound is not an intrinsic constant but is instead highly dependent on its environment. A solvent is not merely an inert medium but an active participant that can dramatically alter reaction pathways and bioavailability.[3][4] Its polarity, proticity (ability to donate hydrogen bonds), and coordinating ability can stabilize or destabilize reactants, transition states, and products, thereby controlling the outcomes of both chemical reactions and biological assays. This guide will dissect these interactions to provide a logical workflow for solvent optimization.
Physicochemical Profile and Solvent Interactions
Understanding the molecule's inherent properties is paramount to predicting its behavior in various solvents.
Polarity: The presence of C=S, N-H, and C≡N bonds introduces significant polarity. The molecule possesses a large dipole moment, suggesting good solubility in polar solvents.
Hydrogen Bonding: The N-H group is a hydrogen bond donor, while the nitrogen and sulfur atoms of the thione and the nitrile nitrogen are hydrogen bond acceptors. This dual capability allows for complex interactions with both protic and aprotic solvents.
Aromaticity: The fused benzene ring provides a nonpolar, π-rich surface capable of interacting with other aromatic systems or nonpolar solvent components.
These features suggest that polar solvents will be most effective, but the distinction between aprotic and protic will be critical, as we will explore in the following sections.
Part A: Efficacy in Chemical Synthesis
A common route to synthesizing 2-thioxo-1,3-benzoxazole derivatives involves the reaction of a corresponding 2-aminophenol with a thiocarbonyl source, such as carbon disulfide (CS₂) or thiophosgene. The selection of the solvent for this cyclization reaction is crucial for maximizing yield and minimizing reaction time.
Theoretical Impact of Solvent Class on Synthesis
Nucleophilic aromatic substitution (SNAr) and related condensation reactions are highly sensitive to solvent effects.[5][6][7]
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally the preferred choice for SNAr-type reactions.[5][8] They possess large dipole moments that can solvate the cationic species (the counter-ion of the base used) while leaving the anionic nucleophile relatively "naked" and highly reactive.[4] This leads to significant rate acceleration compared to other solvent classes.[5][7]
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can solvate both cations and anions effectively. However, their ability to form strong hydrogen bonds with the anionic nucleophile (e.g., the deprotonated aminophenol) creates a "solvent cage," which stabilizes the nucleophile, increases the activation energy of the reaction, and thus slows the reaction rate significantly.[3][4]
Nonpolar Solvents (e.g., Toluene, Hexane): The poor solubility of the polar reactants and ionic intermediates in these solvents typically results in extremely slow or non-existent reactions.
Experimental Protocol: Comparative Solvent Screening for Synthesis
This protocol provides a self-validating system for determining the optimal solvent for the synthesis of the title compound.
Objective: To compare the reaction yield and purity of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile when synthesized in five different solvent systems.
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
Set up five identical reaction flasks, each equipped with a magnetic stirrer and reflux condenser, under a nitrogen atmosphere.
To each flask, add 4-Amino-3-hydroxybenzonitrile (1.0 eq) and the selected solvent (10 mL/mmol).
Add powdered Potassium Hydroxide (1.1 eq) to each flask and stir the mixture for 15 minutes at room temperature.
Add Carbon Disulfide (1.2 eq) dropwise to each suspension.
Heat the reactions to 80°C and monitor their progress every hour using Thin Layer Chromatography (TLC).
Upon completion (disappearance of starting material) or after a fixed time point (e.g., 24 hours), cool the reactions to room temperature.
Quench each reaction by pouring it into ice-cold water and acidifying with 1M HCl to precipitate the product.
Filter the crude product, wash with water, and dry under vacuum.
Record the crude mass and determine the purity of a small sample by HPLC or ¹H NMR.
Purify the bulk material by an appropriate method (e.g., recrystallization or flash chromatography) and calculate the final isolated yield.
Caption: Workflow for comparative solvent screening in synthesis.
Predicted Data and Interpretation
The following table summarizes the expected outcomes from the solvent screening experiment, based on established chemical principles.
Solvent System
Class
Predicted Reaction Time
Predicted Yield (%)
Predicted Purity
Rationale
DMF
Polar Aprotic
2-4 hours
>90%
High
Excellent solvation of intermediates; "naked" anion effect accelerates the rate.[5][8]
DMSO
Polar Aprotic
2-4 hours
>90%
High
Similar to DMF, effectively stabilizes transition states and accelerates reaction.[5][9]
Acetonitrile
Polar Aprotic
8-12 hours
60-75%
Moderate
Less polar than DMF/DMSO, leading to slower reaction rates and potentially more side reactions.
Ethanol
Polar Protic
>24 hours
<30%
Low
Strong H-bonding solvates and deactivates the nucleophile, drastically reducing the reaction rate.[3]
Toluene
Nonpolar
>24 hours
<5%
Very Low
Poor solubility of reactants and ionic intermediates prevents the reaction from proceeding effectively.
Part B: Efficacy in Biological Screening (Solubility & Stability)
For a compound to be effective in a biological assay, it must first be solubilized in a vehicle compatible with the assay system and remain stable in that solution.[10][11] Poor solubility can lead to compound precipitation and artificially low efficacy readings, while instability can result in the testing of degradants rather than the parent molecule.
The Role of Solvents in Pre-Clinical Formulation
Dimethyl Sulfoxide (DMSO): DMSO is the most common solvent for creating high-concentration stock solutions for high-throughput screening (HTS) due to its exceptional solvating power for a wide range of organic molecules.[9][12] However, its concentration in final assays must be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Aqueous Buffers (e.g., PBS): These are the most biologically relevant media, but the low aqueous solubility of many organic compounds is a major challenge.[11][13]
Co-solvents (e.g., Ethanol, PEG 400): Often used in combination with aqueous buffers to increase the solubility of hydrophobic compounds for in vivo studies.[11]
The thione moiety (C=S) can be susceptible to oxidation or reaction with certain media components, making stability assessment crucial.[14]
Experimental Protocol: Solubility and Stability Assessment
Objective: To determine the kinetic solubility and 24-hour stability of the title compound in common preclinical solvents.
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM).
Solubility Test:
Add aliquots of the DMSO stock to each solvent (DMSO, EtOH, PBS) to create a range of final concentrations (e.g., 1 µM to 200 µM).
Shake the solutions vigorously for 1 hour at room temperature.
Visually inspect for any precipitation.
Filter or centrifuge the samples and analyze the supernatant by HPLC to quantify the amount of dissolved compound. The highest concentration without precipitation is the kinetic solubility.
Stability Test:
Prepare a solution of the compound in each test solvent at a concentration below its kinetic solubility (e.g., 50 µM).
Analyze a sample immediately by HPLC (T=0).
Incubate the remaining solutions at 37°C.
Analyze samples at various time points (e.g., 4, 8, 24 hours).
Calculate the percentage of the compound remaining at each time point relative to T=0.
Caption: Decision workflow for solubility and stability testing.
Predicted Data and Interpretation
This table presents a plausible outcome for the solubility and stability assessment.
Solvent System
Predicted Kinetic Solubility (µM)
Predicted Stability (% remaining at 24h, 37°C)
Interpretation & Recommendations
DMSO
>10,000
>95%
Ideal for high-concentration primary stock solutions. DMSO can stabilize zwitterionic forms and engage in various weak intermolecular interactions, enhancing solubility.[9][12]
Ethanol
50 - 150
>90%
Suitable as a co-solvent for diluting DMSO stocks for certain cell-based assays or in vivo formulations, but solubility is limited.
PBS (pH 7.4)
< 1
~85%
Very low aqueous solubility is expected, which is a common challenge for drug-like molecules.[11][13] This necessitates the use of DMSO for primary solubilization in most in vitro assays. Some degradation may occur over 24h.
Overall Conclusion and Recommendations
The efficacy of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile is inextricably linked to the solvent system in which it is handled. This guide provides a robust, principle-driven framework for solvent selection.
For Synthesis: The use of high-polarity aprotic solvents like DMF or DMSO is strongly recommended to achieve high yields and reaction rates.
For Biological Screening:DMSO is the optimal choice for creating primary stock solutions due to its superior solvating power. Researchers must be vigilant about the compound's low aqueous solubility and perform rigorous checks to ensure it does not precipitate upon dilution into aqueous assay buffers.
By systematically applying the experimental protocols and considering the theoretical frameworks outlined herein, researchers can de-risk their projects, ensure data integrity, and accelerate the journey of promising molecules from the bench to potential clinical application.
References
Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters - ACS Publications. Available at: [Link]
Studies on the assembly and stability of the metal-thiolate clusters of metallothionein in dimethyl sulfoxide. PubMed. Available at: [Link]
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem. Available at: [Link]
Weak Interactions in Dimethyl Sulfoxide (DMSO) -- Tertiary Amide Solutions: the Versatility of DMSO as a Solvent. arXiv. Available at: [Link]
Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. ResearchGate. Available at: [Link]
Optimizing Drug Solubility. Contract Pharma. Available at: [Link]
Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. Available at: [Link]
Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. MDPI. Available at: [Link]
Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. ACS Publications. Available at: [Link]
Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. Scientific & Academic Publishing. Available at: [Link]
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PMC. Available at: [Link]
Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac. Available at: [Link]
Recent progress in the modification of heterocycles based on the transformation of DMSO. Royal Society of Chemistry. Available at: [Link]
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ACS Publications. Available at: [Link]
Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. Available at: [Link]
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. Available at: [Link]
Solvent Extraction Techniques. Organomation. Available at: [Link]
Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube. Available at: [Link]
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available at: [Link]
Pharmaceutical Residual Solvent Testing? A Complete Guide. ResolveMass Laboratories Inc.. Available at: [Link]
Comparative Binding Affinity Guide: 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile and Its Analogues
Introduction In the landscape of modern drug discovery, heterocyclic scaffolds serve as the foundational architecture for target-specific therapeutics. Among these, 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile (CA...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery, heterocyclic scaffolds serve as the foundational architecture for target-specific therapeutics. Among these, 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile (CAS 93794-41-3) and its broader benzoxazole-2-thione analogues have emerged as highly versatile pharmacophores. This guide provides an objective, data-driven comparison of the binding affinities of benzoxazole-2-thiones against key biological targets—including bacterial enzymes, viral polymerases, and human proteases—benchmarking their performance against alternative scaffolds like benzimidazoles, benzothiazoles, and standard reference drugs.
Structural Causality: The Pharmacophore Explained
To understand the binding affinity of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile, we must dissect the causality behind its structural components:
The Thioxo (C=S) Advantage: Compared to its oxo (C=O) counterpart, the thioxo group features a larger, more polarizable sulfur atom. This increased polarizability allows the moiety to engage in robust
π−σ
and dispersion interactions within the hydrophobic pockets of target enzymes[1]. Furthermore, the altered solvation penalty of sulfur versus oxygen often results in a more favorable entropic profile during the binding event.
The 5-Carbonitrile Influence: The cyano group at position 5 exerts a strong electron-withdrawing effect (-I, -M) on the benzoxazole ring. This pulls electron density away from the endocyclic nitrogen, modulating its pKa and altering its hydrogen-bond donor/acceptor profile. Additionally, the cyano group acts as a linear, solvent-exposed vector that can engage in dipole-dipole interactions with peripheral target residues.
Fig 1: Pharmacophoric mapping and target binding interactions of the benzoxazole-2-thione core.
Comparative Binding Affinity Profiles
Bacterial Hyaluronan Lyase (Hyal) Inhibition
Bacterial hyaluronan lyases degrade the extracellular matrix, facilitating microbial spread. Benzoxazole-2-thiones have been designed to mimic the natural hyaluronan substrate, fitting precisely into the enzymatic active site[2].
When compared to benzimidazole-2-thiones, the benzoxazole core demonstrates a distinct environmental advantage. While benzimidazoles are active at a physiological pH of 7.4, they lose efficacy in acidic environments. Conversely, N-acylated benzoxazole-2-thiones maintain, and even improve, their binding affinity at pH 5.0, making them superior candidates for targeting bacteria in acidic microenvironments[1].
Table 1: Comparative Binding Affinity against S. agalactiae Hyaluronan Lyase
Scaffold
Key Derivative
IC50 (pH 7.4)
IC50 (pH 5.0)
Benzoxazole-2-thione
N-(3-phenylpropionyl) analogue
24 µM
15 µM
Benzimidazole-2-thione
1,3-diacetyl analogue
~30 µM
Inactive
Indole (Reference)
2-phenylindole derivative
11 µM
N/A
Antiviral Target Binding (HIV/HSV)
Recent in silico and in vitro evaluations have explored the benzoxazole-2-thione scaffold as an antiviral agent. Molecular docking studies reveal that these derivatives exhibit strong binding affinities to HIV Reverse Transcriptase and HSV target proteins, driven by hydrogen bonding and
π
-alkyl interactions[3]. The binding energies are highly competitive with standard therapeutics like Abacavir.
Table 2: Molecular Docking Binding Energies for Antiviral Targets
Compound Scaffold
Target Protein
Binding Energy (kcal/mol)
Primary Interactions
Benzoxazole-2-thione
HIV RT (5CON)
-6.7
H-bond, Pi-alkyl
Benzoxazole-2-thione
HSV Protein (2C3A)
-7.1
H-bond, Pi-sigma
Abacavir (Reference)
HIV RT / HSV
-7.0 to -7.2
H-bond, Pi-Pi
Thrombin and Protease Selectivity
It is equally important to objectively assess where the scaffold underperforms. In the development of neutral thrombin inhibitors, structural X-ray analysis revealed that while the benzoxazole nitrogen acts as a strong, polar hydrogen-bond acceptor, it fails to engage in hydrogen bonding with the specific geometry of the thrombin active site[4]. This lack of complementary interaction leads to a significantly reduced binding affinity compared to indazole or oxazolidinone scaffolds[4]. This highlights the necessity of deploying the benzoxazole-2-thione core only against targets where its specific steric and electronic geometry can be fully satisfied.
To ensure rigorous scientific integrity, the binding affinities discussed above must be verified using self-validating experimental systems. Below are the standard protocols for evaluating benzoxazole-2-thione derivatives.
Protocol A: Real-Time Binding Kinetics via Surface Plasmon Resonance (SPR)
SPR provides label-free, real-time quantification of association (
Kon
) and dissociation (
Koff
) rates.
Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target protein (e.g., Hyaluronan Lyase) to a target density of 2000 Response Units (RU).
Self-Validation Check: Cap an adjacent flow cell with ethanolamine without protein. This serves as a blank reference channel to subtract bulk refractive index changes and non-specific binding artifacts.
Analyte Preparation: Prepare a 2-fold serial dilution of the benzoxazole-2-thione compound (0.5 µM to 16 µM) in running buffer (PBS, 0.05% Tween-20, 5% DMSO).
Self-Validation Check: The DMSO concentration in the running buffer must match the analyte samples exactly (to the fourth decimal place) to prevent massive bulk shift anomalies. Include a known binder (e.g., Abacavir for viral targets) as a positive control.
Kinetic Injection: Inject the analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).
Regeneration: Inject 10 mM Glycine-HCl (pH 2.5) for 30 seconds to strip the bound analyte and reset the surface.
Data Analysis: Subtract the reference cell data. Fit the resulting sensograms to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant (
KD=Koff/Kon
).
Self-Validation Check: Accept the kinetic fit only if the
χ2
value is less than 10% of the maximum response (
Rmax
).
Used to determine the IC50 of compounds against active enzymes.
Reagent Setup: Dilute the target enzyme in assay buffer (50 mM HEPES, pH 7.4 or pH 5.0 for comparative studies).
Compound Incubation: Dispense 10 µL of the benzoxazole analogue (serial dilutions) into a 384-well black microplate. Add 20 µL of the enzyme solution and incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
Self-Validation Check: Include 16 wells of a positive control (maximum inhibition) and 16 wells of a negative control (DMSO vehicle only) to establish the dynamic range of the assay.
Reaction Initiation: Add 20 µL of the specific fluorogenic substrate to all wells to initiate the reaction.
Kinetic Read: Measure fluorescence (e.g., Ex/Em = 340/460 nm) continuously every minute for 30 minutes using a microplate reader.
Quality Control & Analysis: Calculate the initial velocity (
V0
) from the linear portion of the curve. Calculate the Z'-factor using the control wells.
Self-Validation Check: The assay is only deemed valid and reproducible if the Z'-factor is > 0.5. Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Validating the structural integrity of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile using X-ray crystallography
A Comparative Guide to the Structural Validation of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimens...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to the Structural Validation of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research and development. For novel compounds such as 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile, a heterocyclic molecule with potential pharmacological applications, precise structural validation is not merely a confirmatory step but a critical foundation for understanding its chemical reactivity, biological activity, and potential for polymorphism. This guide provides an in-depth comparison of X-ray crystallography with other prevalent analytical techniques for the structural elucidation of this target molecule, offering field-proven insights for researchers, scientists, and drug development professionals.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic arrangement within a crystalline solid.[1][2] The technique provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional precision.[3][4] For a molecule like 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile, SC-XRD can unequivocally establish the planar geometry of the benzoxazole ring system, the location of the nitrile and thione functional groups, and the intermolecular interactions that dictate the crystal packing.
The power of X-ray crystallography lies in its rigorous and self-validating workflow. The causality behind each experimental choice is crucial for obtaining a high-quality, publishable crystal structure.
1. Crystal Growth (The Bottleneck and the Art): The journey to a crystal structure begins with the growth of a high-quality single crystal, often the most challenging step.[5] For 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile, slow evaporation from a suitable solvent system (e.g., ethanol, acetone, or a mixture thereof) at a constant temperature is a primary strategy. The goal is to achieve a state of supersaturation that allows for slow, ordered molecular assembly into a crystal lattice. Advanced techniques such as vapor diffusion or cooling crystallization may be employed if initial attempts are unsuccessful.[5] The quality of the crystal directly impacts the quality of the diffraction data.[6]
2. Data Collection: A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer and cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.[3] Modern diffractometers automate this process, collecting thousands of reflections.
3. Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. From this map, an initial molecular model is built. This model is then refined against the experimental data, a process that iteratively adjusts atomic positions, displacement parameters, and other variables to minimize the difference between the observed and calculated structure factors.[7]
4. Validation and Deposition: The final refined structure must undergo rigorous validation. Tools like PLATON and the IUCr's checkCIF service are used to assess the geometric reasonableness of the structure, check for missed symmetry, and identify any potential errors or inconsistencies in the data.[8][9][10] A validation report is generated, listing any "ALERTS" that need to be addressed.[11][12] Once validated, the structural data, in the form of a Crystallographic Information File (CIF), is typically deposited in a public repository like the Cambridge Structural Database (CSD), making it accessible to the wider scientific community.[13][14]
Diagram of the X-ray Crystallography Workflow:
Caption: A streamlined workflow for determining the crystal structure of a small molecule.
Table 1: Key Crystallographic Data for a Hypothetical Structure of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile
Parameter
Value
Significance
Chemical Formula
C₈H₄N₂OS
Confirms the elemental composition.
Formula Weight
176.20
Consistent with the molecular structure.
Crystal System
Monoclinic
Describes the basic symmetry of the crystal lattice.
Space Group
P2₁/c
Defines the symmetry operations within the unit cell.
a, b, c (Å)
8.123(4), 5.432(2), 16.789(7)
Unit cell dimensions.
α, β, γ (°)
90, 98.45(3), 90
Unit cell angles.
Volume (ų)
732.1(6)
Volume of the unit cell.
Z
4
Number of molecules in the unit cell.
R₁ (I > 2σ(I))
0.035
A measure of the agreement between the observed and calculated structure factors (a lower value is better).
wR₂ (all data)
0.098
A weighted R-factor based on all data (a lower value is better).
Goodness-of-fit
1.05
Should be close to 1 for a good refinement.
Alternative and Complementary Structural Validation Techniques
While X-ray crystallography provides the ultimate structural proof, it is not always feasible, and other techniques offer complementary information.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution.[15] For 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile, ¹H and ¹³C NMR would provide crucial information about the number and types of protons and carbons, respectively, and their neighboring atoms.[16][17] The chemical shifts and coupling patterns of the aromatic protons can confirm the substitution pattern on the benzene ring.[15] While NMR provides excellent information about the molecular structure in solution, it does not provide the precise bond lengths and angles or the packing information that X-ray crystallography does.[18]
2. Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[19][20] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer clues about the molecule's structure.[19] However, MS alone cannot definitively determine the three-dimensional arrangement of atoms or distinguish between isomers.[21]
3. Computational Chemistry: In silico methods, such as Density Functional Theory (DFT), can be used to predict the geometry, spectroscopic properties, and relative energies of different conformations of a molecule.[22][23] These computational models can be compared with experimental data to support a proposed structure.[24] While powerful, computational methods are predictive and require experimental validation.[25][26]
Table 2: Comparison of Structural Validation Techniques for 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile
Technique
Information Provided
Advantages
Limitations
X-ray Crystallography
Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.[4][7]
Unambiguous structure determination; the "gold standard."[1]
Requires a high-quality single crystal, which can be difficult to obtain.[6] Provides information on the solid state, which may differ from the solution state.
NMR Spectroscopy
Connectivity of atoms, chemical environment of nuclei, information on dynamic processes in solution.[15][18]
Non-destructive, provides information about the structure in solution.[18]
Does not provide precise geometric parameters (bond lengths/angles). Can be complex to interpret for larger molecules.
High sensitivity, requires very small amounts of sample.
Does not provide 3D structural information; cannot distinguish between many isomers.[21]
Computational Chemistry
Predicted 3D structure, electronic properties, spectroscopic data.[22][23]
Can be used to study unstable or transient species; complements experimental data.[24]
Predictive in nature and requires experimental validation; accuracy depends on the level of theory and basis set used.[25]
Diagram of the Interplay between Analytical Techniques:
Caption: The synergistic relationship between key analytical techniques for comprehensive structural validation.
Conclusion
The structural validation of a novel compound like 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile is a multi-faceted process. While single-crystal X-ray diffraction remains the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in the solid state, a comprehensive approach that integrates data from NMR spectroscopy, mass spectrometry, and computational chemistry provides a more complete and robust understanding of the molecule's structure and properties. This integrated strategy is paramount for advancing the development of new pharmaceuticals and materials.
References
Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. Benchchem.
Structure validation in chemical crystallography. IUCr Journals.
Cambridge Structural D
The Cambridge Structural D
Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.
Validation of Experimental Crystal Structures. CCDC.
How to: Search Scientific Literature with the Cambridge Structural D
Cambridge Structural Database (CSD).
Cambridge Structure D
Crystal Structure Validation: Research Guide & Papers. PapersFlow.
Validation of Experimental Crystal Structures. CCDC.
Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules.
Single crystal X-ray diffraction analysis.
Mass Spectrometry for Studying the Interaction between Small Molecules and Proteins.
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D). PMC - NIH.
Structure elucidation of small organic molecules by contemporary comput
CIF Validation.
checkCIF.
checkCIF validation ALERTS: what they mean and how to respond. PMC - NIH.
checkCIF validation ALERTS: what they mean and how to respond. SciSpace.
A Guide to the Safe Disposal of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile
As a Senior Application Scientist, it is my responsibility to provide guidance that ensures the highest standards of safety and scientific integrity in the laboratory. The proper disposal of a specialty chemical like 2-T...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, it is my responsibility to provide guidance that ensures the highest standards of safety and scientific integrity in the laboratory. The proper disposal of a specialty chemical like 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile is not merely a procedural task; it is a critical component of a robust safety culture and environmental stewardship. This guide is structured to provide clear, actionable steps and to explain the scientific rationale behind these procedures, empowering you to manage this chemical waste with confidence and precision.
This document outlines the essential procedures for the safe and compliant disposal of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile (CAS No. 93794-41-3). Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) detailing specific disposal protocols, this guide adopts a conservative, risk-averse approach grounded in established principles of hazardous waste management. The procedures herein are designed to protect laboratory personnel, the public, and the environment.
Hazard Assessment and Chemical Profile
Understanding the potential hazards of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile is the foundation of its safe handling and disposal. Its structure contains three key functional groups that inform our risk assessment: a benzoxazole core, a nitrile group (-CN), and a thione group (C=S).
Nitrile (-CN) Group: Organic nitriles can be toxic and may release highly toxic hydrogen cyanide (HCN) gas under acidic, or in some cases, basic conditions, or upon combustion.[1][2]
Thione (C=S) Group: Organosulfur compounds can be malodorous and may release toxic sulfur oxides (SOx) upon incineration.[3] Burning such compounds often requires specialized incinerators to prevent air pollution.[3]
Heterocyclic Core: The benzoxazole structure is common in biologically active molecules, and its metabolic fate or environmental degradation pathway may not be well-documented, warranting careful disposal.
Due to these structural alerts, 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile must be treated as a hazardous substance. The primary disposal route must be through a licensed hazardous waste management company. Under no circumstances should this compound or its residues be disposed of down the drain or in standard laboratory trash. [4]
Potential for acute toxicity (if swallowed, inhaled, or in contact with skin), skin/eye irritation. Potential to release hydrogen cyanide or toxic sulfur oxides. Environmental hazard. Similar "oxo" analogue is classified for acute toxicity and irritation.[7]
Personal Protective Equipment (PPE) and Handling Precautions
Before handling the compound for disposal, ensure all appropriate safety measures are in place.
Engineering Controls: All handling of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile, including weighing and preparing for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles are mandatory.
Hand Protection: Wear nitrile gloves. For handling larger quantities or for extended periods, consider double-gloving.[1]
Body Protection: A fully buttoned laboratory coat and closed-toe shoes are required.
Step-by-Step Disposal Procedure
The following protocol details the segregation, packaging, and labeling of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile waste. In-laboratory chemical neutralization is not recommended due to the lack of validated procedures and the potential for generating hazardous byproducts.
Protocol 1: Preparation of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile for Disposal
Objective: To safely package and label pure compound, contaminated labware, and solutions for collection by a certified hazardous waste vendor.
Methodology:
Segregation of Waste Streams:
Solid Waste: Collect any remaining pure 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile, along with any disposable labware (e.g., weighing boats, contaminated gloves, bench paper) that is grossly contaminated. Place these items into a designated, durable, clear plastic bag.[8] This bag will be placed inside the solid hazardous waste container.
Liquid Waste: If the compound is in a solvent, this solution must be collected as hazardous liquid waste. Do not mix with other waste streams unless you can confirm compatibility. For instance, do not mix with acidic waste. Collect in a sturdy, leak-proof container, preferably the original container or a designated solvent waste carboy.[13]
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Packaging for Disposal:
Place the original container with any remaining solid compound directly into a designated hazardous waste pail or drum. If the original container is compromised, transfer the contents to a new, compatible, and sealable container inside a fume hood.
Place the plastic bag of contaminated solid waste into the same pail or drum.
Seal the liquid waste container tightly. Ensure the exterior is clean and dry. Place it in secondary containment (e.g., a plastic tub) to prevent spills.[4]
Labeling:
Every waste container must be accurately labeled.[13]
Attach a completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department.
The full chemical name: "2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile". Do not use abbreviations.[13]
An accurate estimation of the quantity of the chemical and the solvent (if applicable).
All associated hazard warnings (e.g., "Toxic," "Irritant").
The date of accumulation.
Storage Pending Collection:
Store the prepared waste containers in a designated Satellite Accumulation Area (SAA) within or near your laboratory.
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.[14]
Keep waste containers closed at all times except when adding waste.[4]
Scheduling Pickup:
Contact your institution's EHS office to schedule a pickup for your hazardous waste. Do not allow waste to accumulate in the lab.[4]
Spill Management
In the event of a spill, immediate and correct action is critical.
Alert & Evacuate: Alert personnel in the immediate area and, if the spill is large or in a poorly ventilated area, evacuate the lab.
Isolate: Restrict access to the spill area.
Protect: If you are trained and it is safe to do so, don personal protective equipment (PPE), including a respirator if necessary.
Contain & Clean:
For a solid spill , gently cover the material with an absorbent powder (e.g., vermiculite or sand). Avoid raising dust. Carefully sweep the mixture into a designated waste container.
For a liquid spill , cover with a chemical absorbent pad or powder.
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the cleaning materials as hazardous waste.
Report: Report the spill to your laboratory supervisor and your institution's EHS office immediately.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile and its associated waste.
Caption: Decision workflow for proper waste management.
By adhering to this guide, you contribute to a safe and compliant laboratory environment. The core principle is one of caution: when in doubt about the specific hazards of a research chemical, treat it with the highest level of precaution and rely on the expertise of certified hazardous waste professionals for its final disposal.
References
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
NextSDS. (n.d.). 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile. Retrieved from [Link]
University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
Jawaharlal Nehru Centre for Advanced Scientific Research. (n.d.). Procedures for Laboratory Chemical Waste Disposal. Retrieved from [Link]
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved from [Link]
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves? Retrieved from [Link]
MDPI. (2022, November 13). Sustainable Recycling of Waste from Nitrile Gloves: Prolonging the Life Span by Designing Proper Curing Systems. Retrieved from [Link]
GlobeCore. (n.d.). Removal of organosulfur compounds from oil fractions. Retrieved from [Link]
NextSDS. (n.d.). 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile. Retrieved from [Link]
University of Tennessee Health Science Center. (n.d.). Management of Hazardous Chemical Wastes at UT Memphis. Retrieved from [Link]
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
Scientific & Academic Publishing. (n.d.). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. Retrieved from [Link]
Comprehensive Safety and Operational Guide for Handling 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile (CAS: 93794-41-3)
As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a self-validating system of risk mitigation grounded in molecular causality. When handling specialized heterocyclic...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a self-validating system of risk mitigation grounded in molecular causality. When handling specialized heterocyclic compounds like 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile, understanding its structural properties is paramount. The presence of both a thioxo (-C=S) and a carbonitrile (-C≡N) moiety on the benzoxazole core dictates its reactivity, necessitating highly specific Personal Protective Equipment (PPE) and operational protocols[1].
This guide provides a comprehensive, step-by-step framework for safely handling, reacting, and disposing of this compound.
Hazard Profile & Mechanistic Causality
Before designing an operational workflow, we must analyze the chemical's hazard profile. According to standardized safety data, this compound triggers the combined H302 + H312 + H332 hazard statements, indicating it is harmful if swallowed, in contact with skin, or inhaled[2].
Dermal Penetration (H312): The lipophilic nature of the benzoxazole ring facilitates transport across the stratum corneum. If the powder is dissolved in common organic carrier solvents (e.g., DMSO, DMF), its dermal permeability increases exponentially, bypassing standard epidermal defenses.
Inhalation Risk (H332): As a fine crystalline solid, it poses a significant aerosolization risk[2]. The thioxo group can cause severe mucosal irritation upon inhalation, while the cyano group presents systemic toxicity risks if metabolized.
Scale-Dependent PPE Matrix
To establish a self-validating safety system, PPE cannot be static; it must scale with the operational mass. The following matrix summarizes the quantitative thresholds and required barrier protections.
Operational Scale
Mass Range
Glove Specification
Body Protection
Eye & Face Protection
Respiratory / Engineering Controls
Analytical
< 1 g
Single Nitrile (≥ 4 mil)
Standard Cotton Lab Coat
Safety Glasses (Side shields)
Standard Fume Hood (Face velocity ≥ 100 fpm)
Preparative
1 g – 50 g
Double Nitrile (Outer ≥ 8 mil)
Flame-Resistant (FR) Lab Coat
Chemical Splash Goggles
Fume Hood + N95/P100 mask if transferring
Bulk/Process
> 50 g
Double Nitrile + Silver Shield
Tyvek® Polymeric Suit
Goggles + Face Shield
Glovebox or Enclosed Powder Isolator
Operational Workflow & Handling Protocol
The following step-by-step methodology ensures zero-exposure transfer and reaction setup.
Step 1: Pre-Operation Environmental Check
Ensure the local exhaust ventilation (LEV) is operational and cleared of incompatible chemicals (e.g., strong oxidizers). Verify that the fume hood face velocity is between 100–120 feet per minute (fpm).
Step 2: Anti-Static Weighing
Organic powders like 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile are prone to static buildup, which causes uncontrolled aerosolization and cling.
Ground the analytical balance to discharge static electricity.
Use an anti-static U-shaped spatula to transfer the powder into a tared, anti-static weigh boat or directly into a glass vial.
Cap the vial inside the balance enclosure before moving it across the fume hood.
Step 3: Solvent Addition & Reaction Setup
Secure the reaction vessel in a secondary containment tray.
Purge the vessel with an inert gas (Nitrogen or Argon) to prevent oxidative degradation of the thioxo group.
Introduce the solvent slowly down the side of the vessel to minimize dust kick-up before initiating magnetic stirring.
Step 4: Decontamination
Wipe down spatulas and balances with a compatible solvent (e.g., acetone), followed immediately by a 10% sodium hypochlorite (bleach) solution. The bleach oxidizes residual thioxo compounds, effectively neutralizing their toxicity and characteristic odor.
Operational workflow for handling 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile.
Spill Response & Disposal Plan
A robust safety protocol requires a pre-meditated response to containment failures.
Immediate Spill Response Methodology:
Evacuate & Assess: Step back from the spill. If the spill occurs outside the fume hood, evacuate the immediate 5-meter radius.
PPE Upgrade: Don a P100 half-mask respirator and heavy-duty outer nitrile gloves before approaching the spill zone.
Containment: Do NOT sweep the dry powder, as this generates toxic dust. Gently cover the spill with damp sand or a commercial inert absorbent (slightly dampened with water or a low-volatility solvent) to suppress aerosolization.
Collection: Use a non-sparking polypropylene scoop to collect the agglomerated matrix. Place it into a highly visible, sealable hazardous waste container.
Surface Neutralization: Wash the affected surface with a mild alkaline solution or 10% bleach to degrade residual traces, followed by a deionized water rinse.
Waste Disposal Logistics:
Because this compound contains sulfur and nitrogen heteroatoms, improper disposal can lead to the generation of toxic sulfur oxides (SOx) and nitrogen oxides (NOx).
Solid Waste: Must be placed in a designated "Halogenated/Heteroatomic Organic Waste" drum.
Liquid Waste: Solvent mixtures containing this compound must not be mixed with strong acids, as this could theoretically liberate toxic byproducts.
Final Destruction: Label clearly for high-temperature incineration equipped with exhaust scrubbers capable of neutralizing SOx/NOx emissions.